Product packaging for 3-Ethyl-5-nitropyridine(Cat. No.:CAS No. 131941-32-7)

3-Ethyl-5-nitropyridine

Cat. No.: B15331649
CAS No.: 131941-32-7
M. Wt: 152.15 g/mol
InChI Key: REFPTFXAGFZVAX-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitropyridine (CAS 131941-32-7) is a valuable nitropyridine derivative with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound features a nitro group at the 5-position and an ethyl group at the 3-position of the pyridine ring, a structure that makes it a versatile building block in modern organic and medicinal chemistry. Nitropyridines are recognized as convenient and readily available precursors for synthesizing a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative effects . As such, this compound is primarily used in research and development as a key intermediate for constructing more complex, bioactive molecules . Its electron-deficient nature allows it to participate in various synthetic transformations, particularly nucleophilic substitutions and reductions, facilitating the creation of novel compounds for biological screening. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use . Proper storage conditions of 2-8°C are recommended to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B15331649 3-Ethyl-5-nitropyridine CAS No. 131941-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131941-32-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-ethyl-5-nitropyridine

InChI

InChI=1S/C7H8N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h3-5H,2H2,1H3

InChI Key

REFPTFXAGFZVAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. This document details a feasible synthetic protocol, predicted characterization data based on analogous compounds, and visual workflows to aid in laboratory preparation and analysis.

Synthesis of this compound

The synthesis of this compound is most plausibly achieved through the electrophilic nitration of 3-ethylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; therefore, harsh reaction conditions, such as the use of a strong acid catalyst or an activating agent like trifluoroacetic anhydride, are typically required.[1][2] The following protocol is adapted from general methods for the nitration of pyridine derivatives.[2]

Experimental Protocol: Nitration of 3-Ethylpyridine

Materials:

  • 3-Ethylpyridine

  • Nitric acid (fuming, ≥90%)

  • Trifluoroacetic anhydride

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3-ethylpyridine (10.7 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (21.0 g, 0.1 mol) to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Once the addition is complete, slowly add fuming nitric acid (6.3 g, 0.1 mol) dropwise via the dropping funnel. The temperature should be carefully controlled and not allowed to exceed 10 °C.

  • After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into 150 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Perform this step slowly and with vigorous stirring in a fume hood due to gas evolution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Safety Precautions: Fuming nitric acid and trifluoroacetic anhydride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The neutralization step is exothermic and produces gas; therefore, it should be performed cautiously.

Synthesis Pathway

Synthesis_Pathway 3-Ethylpyridine 3-Ethylpyridine This compound This compound 3-Ethylpyridine->this compound Nitration reagents HNO3, (CF3CO)2O

Caption: Synthesis of this compound via nitration.

Characterization of this compound

Physical and Chemical Properties
PropertyStarting Material: 3-EthylpyridinePredicted for: this compound
Molecular Formula C₇H₉NC₇H₈N₂O₂
Molecular Weight 107.15 g/mol [3]152.15 g/mol
Appearance Colorless to brownish liquid[4]Pale yellow solid or oil
Boiling Point 163-166 °C[3]> 200 °C (decomposes)
Melting Point Not applicable90-100 °C (estimated from 3-Methyl-5-nitropyridine)[5]
Density 0.954 g/mL at 25 °C[3]~1.2 g/mL
Refractive Index (n20/D) 1.502[3]Not available
Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound is based on the known spectrum of 3-ethylpyridine[6] and the expected deshielding effects of the nitro group.

AssignmentStarting Material: 3-Ethylpyridine (CDCl₃, 400 MHz)[6]Predicted for: this compound (CDCl₃, 400 MHz)
H-2 δ 8.46 (s, 1H)δ 9.2 - 9.4 (s, 1H)
H-4 δ 7.48 (d, 1H)δ 8.6 - 8.8 (s, 1H)
H-6 δ 8.42 (d, 1H)δ 9.0 - 9.2 (s, 1H)
-CH₂- δ 2.62 (q, 2H)δ 2.8 - 3.0 (q, 2H)
-CH₃ δ 1.23 (t, 3H)δ 1.3 - 1.5 (t, 3H)

2.2.2. 13C NMR Spectroscopy

The predicted 13C NMR chemical shifts are extrapolated from data for 3-ethylpyridine[7] and 3-nitropyridine.[8][9]

AssignmentStarting Material: 3-Ethylpyridine (CDCl₃)[7]Predicted for: this compound (CDCl₃)
C-2 ~149 ppm~152 ppm
C-3 ~137 ppm~140 ppm
C-4 ~133 ppm~135 ppm
C-5 ~123 ppm~148 ppm (C-NO₂)
C-6 ~147 ppm~150 ppm
-CH₂- ~25 ppm~26 ppm
-CH₃ ~15 ppm~14 ppm

2.2.3. Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on characteristic frequencies for functional groups present in the molecule.

Functional GroupStarting Material: 3-Ethylpyridine[10]Predicted for: this compound
C-H (aromatic) 3000-3100 cm⁻¹3000-3100 cm⁻¹
C-H (aliphatic) 2850-3000 cm⁻¹2850-3000 cm⁻¹
C=N, C=C (aromatic) 1400-1600 cm⁻¹1400-1600 cm⁻¹
N-O (nitro, asymmetric) Not applicable1520-1560 cm⁻¹
N-O (nitro, symmetric) Not applicable1340-1380 cm⁻¹

2.2.4. Mass Spectrometry (MS)

The predicted mass spectrum is based on the expected molecular ion and fragmentation patterns.

IonStarting Material: 3-Ethylpyridine[11]Predicted for: this compound
[M]⁺ m/z 107m/z 152
[M-NO₂]⁺ Not applicablem/z 106
[M-C₂H₅]⁺ Not applicablem/z 123
Base Peak m/z 106 ([M-H]⁺)m/z 106 or 123

Characterization Workflow

Characterization_Workflow cluster_purification Purification cluster_analysis Spectroscopic & Physical Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound NMR_Spectroscopy 1H & 13C NMR Pure this compound->NMR_Spectroscopy Structural Elucidation IR_Spectroscopy IR Spectroscopy Pure this compound->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass Spectrometry Pure this compound->Mass_Spectrometry Molecular Weight Melting_Point Melting Point Analysis Pure this compound->Melting_Point Purity & Identity

Caption: Workflow for the purification and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-nitropyridine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous biologically active compounds and pharmaceuticals. The presence of a nitro group, a strong electron-withdrawing group, and an ethyl group, an electron-donating group, on the pyridine ring is expected to significantly influence its physicochemical properties and reactivity. Nitropyridines, as a class, are gaining attention for their diverse biological activities, including potential applications as anticancer and antimicrobial agents.[1][2] Some 3-nitropyridine analogues have been identified as novel microtubule-targeting agents, indicating their potential in cancer therapy.[3]

Physicochemical Properties

Quantitative data for this compound is not available. The following tables summarize the physicochemical properties of closely related compounds to provide an estimation.

Table 1: General and Physical Properties of Related Pyridine Derivatives

Property3-Nitropyridine3-Ethylpyridine3-Methyl-5-nitropyridine
Molecular Formula C5H4N2O2[4][5]C7H9N[6]C6H6N2O2[7][8][9]
Molecular Weight 124.1 g/mol [4]107.1531 g/mol [6]138.12 g/mol [7][9]
Appearance White to yellow needle-like crystals[10]Brownish clear liquid (est)Pale yellow crystals or powder[8]
Melting Point 35-40 °C[4][10]-76.90 °C92.5-98.5 °C[8]
Boiling Point 216 °C[4]Not availableNot available
Density 1.33 g/cm³[4][11]Not availableNot available
Specific Gravity Not available0.95100 to 0.95700 @ 25.00 °CNot available
Refractive Index 1.4800 (estimate)[4]1.49900 to 1.50500 @ 20.00 °CNot available
Vapor Pressure 0.2 mmHg @ 25°C[10]2.530000 mmHg @ 25.00 °C[12]Not available
Flash Point 216 °C[4]49.44 °C (TCC)Not available

Table 2: Chemical and Pharmacokinetic-related Properties of Related Pyridine Derivatives

Property3-Nitropyridine3-Ethylpyridine2-Ethyl-3-methyl-5-nitropyridine
pKa 0.79 (+1) (25°C, μ=0.02)[4][11][10]Not availableNot available
logP 1.51300[10]Not available2.38380[13]
Solubility Soluble in Methanol[4][11][10]Not availableNot available

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not specifically documented. However, general methods for the synthesis of nitropyridines can be adapted.

General Synthesis of Nitropyridines

The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. Several methods have been developed:

  • Nitration of Pyridine Derivatives: Direct nitration of pyridine is often difficult and results in low yields. However, substituted pyridines can be nitrated. For instance, nitration of pyridine with nitrogen dioxide and ozone has been reported to yield 3-nitropyridine.[4][11]

  • Oxidation of Aminopyridines: A common and effective method is the oxidation of an aminopyridine precursor. For example, 3-aminopyridine can be oxidized using hydrogen peroxide in fuming sulfuric acid to produce 3-nitropyridine in a 45% yield.[4][11]

  • Three-Component Ring Transformation (TCRT): This method involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonia, to afford nitropyridines.[14] This can be an effective route for producing substituted nitropyridines under relatively mild conditions.[14]

A potential synthetic workflow for a substituted nitropyridine is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A Substituted Pyridine B Nitration/Oxidation A->B Reagents (e.g., HNO3/H2SO4) C Substituted Nitropyridine B->C D Chromatography/Recrystallization C->D

Caption: A generalized workflow for the synthesis and purification of a substituted nitropyridine.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, related 3-nitropyridine analogues have shown promise as potent anticancer agents.[3]

Microtubule-Targeting Agents

A study on 3-nitropyridine analogues revealed their function as microtubule-targeting agents.[3] These compounds were found to:

  • Induce cell cycle arrest in the G2/M phase.[3]

  • Inhibit tubulin polymerization by binding to the colchicine-site of tubulin.[3]

  • Exhibit selective cytotoxicity towards rapidly dividing cancer cells while sparing healthy cells in vitro.[3]

The mechanism of action for microtubule-destabilizing agents is depicted in the following diagram.

G cluster_compound Compound Action cluster_cellular Cellular Process cluster_outcome Cellular Outcome A 3-Nitropyridine Analogue C Microtubule Polymerization A->C Inhibits B Tubulin Dimers B->C Forms D Disruption of Mitotic Spindle C->D Leads to E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: Signaling pathway for microtubule-destabilizing agents leading to apoptosis.

Conclusion

This compound remains a largely uncharacterized compound. Based on the properties of similar molecules, it is expected to be a solid at room temperature with a degree of solubility in organic solvents like methanol. Its synthesis could likely be achieved through the oxidation of the corresponding aminopyridine or other modern synthetic methodologies. The biological activity of related 3-nitropyridine analogues as microtubule-targeting agents suggests a promising avenue for future research into the therapeutic potential of this class of compounds. Further experimental investigation is necessary to fully elucidate the physicochemical properties and biological functions of this compound.

References

3-Ethyl-5-nitropyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Ethyl-5-nitropyridine

This technical guide provides comprehensive information on this compound, including its chemical identity, physical properties, and its relevance as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifier and Molecular Structure

This compound is a substituted pyridine derivative. Its unique structure, featuring an ethyl group and a nitro group on the pyridine ring, makes it a valuable building block in organic synthesis.

  • CAS Number : 131941-32-7[1]

  • Molecular Formula : C₇H₈N₂O₂

  • InChI Key : REFPTFXAGFZVAX-UHFFFAOYSA-N[1]

  • Canonical SMILES : C1=C(C=NC=C1--INVALID-LINK--[O-])CC[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 152.15 g/mol
Exact Mass 152.05857782 g/mol [1]
IUPAC Name This compound

Synthesis Protocols

The synthesis of 3-substituted 5-nitropyridines can be achieved through various methods. One notable approach is the three-component ring transformation (TCRT) of a dinitropyridone with an aldehyde and a nitrogen source.[2] This method serves as a powerful tool for creating nitropyridine derivatives that are otherwise difficult to produce.

General Experimental Protocol: Three-Component Ring Transformation (TCRT)

This protocol describes a general method for the synthesis of 3-substituted 5-nitropyridines. To synthesize this compound, propanal would be the required aldehyde.

  • Reactant Preparation : Dinitropyridone (serves as a synthetic equivalent of nitromalonaldehyde) is prepared in three steps from pyridine.[2]

  • Reaction Mixture : The dinitropyridone is allowed to react with the corresponding aldehyde (e.g., propanal) and a nitrogen source. A mixed nitrogen source of ammonia/ammonium acetate can be effective, although using only ammonium acetate is also a possibility.[2]

  • Reaction Conditions : The reaction is typically conducted under mild conditions. However, for less reactive ketones or to improve yields with highly reactive aldehydes that may self-condense, more severe conditions may be necessary. This can include heating the mixture with a large excess of ammonia (e.g., 140 equivalents) at 120 °C in an autoclave.[2]

  • Product Formation : The TCRT proceeds to afford the corresponding 3-substituted 5-nitropyridine.[2] This reaction is noted for its tolerance of various functional groups, making it suitable for the synthesis of complex, biologically active compounds.[2]

Applications in Drug Discovery and Development

Substituted nitropyridines are significant intermediates in pharmaceutical synthesis. The functional groups on the pyridine ring offer versatile handles for chemical modification, allowing for the construction of complex molecular scaffolds used in drug discovery.[3]

The workflow below illustrates the synthetic utility of a nitropyridine core, such as that in this compound, in the development of pharmaceutical agents. The nitro group can be readily reduced to an amine, a common pharmacophore, which can then undergo further functionalization. The pyridine scaffold itself is a key feature in numerous approved drugs.[3]

G start This compound reduction Nitro Group Reduction (e.g., Fe/AcOH, H2/Pd) start->reduction Chemical Transformation amine_intermediate 5-Amino-3-ethylpyridine (Key Intermediate) reduction->amine_intermediate Forms Amine functionalization Further Functionalization (e.g., Amide Coupling, Alkylation) amine_intermediate->functionalization Creates Scaffold for Derivatization drug_candidates Diverse Drug Candidates (e.g., Kinase Inhibitors, CNS Agents) functionalization->drug_candidates Leads to Final Compounds

Caption: Synthetic workflow for developing drug candidates.

References

Spectroscopic Analysis of 3-Ethyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-5-nitropyridine. Due to the limited availability of direct experimental data for this specific compound, this document presents representative data from structurally analogous compounds, namely 3-ethylpyridine and various 5-nitropyridine derivatives. This approach allows for a robust estimation of the expected spectroscopic characteristics of this compound. Detailed experimental protocols for each spectroscopic technique are also provided to facilitate the acquisition of precise data.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.8 - 9.2s-
H-48.2 - 8.6d~2-3
H-68.5 - 8.9d~2-3
-CH₂- (Ethyl)2.7 - 2.9q~7-8
-CH₃ (Ethyl)1.2 - 1.4t~7-8

Note: Predicted values are based on the analysis of 3-ethylpyridine and various nitropyridine derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3135 - 140
C-4130 - 135
C-5145 - 150
C-6148 - 153
-CH₂- (Ethyl)25 - 30
-CH₃ (Ethyl)13 - 16

Note: Predicted values are based on the analysis of 3-ethylpyridine and various nitropyridine derivatives.

Table 3: Predicted Infrared (IR) Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2970Medium
C=N stretch (Pyridine ring)1580 - 1610Medium-Strong
C=C stretch (Pyridine ring)1400 - 1600Medium-Strong
NO₂ asymmetric stretch1520 - 1560Strong
NO₂ symmetric stretch1340 - 1360Strong
C-N stretch800 - 850Medium

Note: Predicted values are based on the analysis of various nitropyridine and ethyl-substituted aromatic compounds.

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Relative Abundance
[M]⁺152High
[M-NO₂]⁺106Medium
[M-C₂H₅]⁺123Medium
[Pyridine ring fragments]VariousLow-Medium

Note: Predicted values are based on the expected fragmentation pattern of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent depends on the sample's solubility.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.[2]

    • For Liquids: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.[2]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion or coupling with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6]

  • Ionization: Ionize the sample molecules. Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[7][8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[6][8]

  • Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.[10]

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for the structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic data acquisition and analysis.

Logical Relationship of Spectroscopic Techniques

This diagram illustrates how the information from different spectroscopic techniques is integrated to determine the final chemical structure.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_structure Final Structure NMR NMR (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR IR_info Functional Groups (e.g., -NO₂, C=N) IR->IR_info MS MS MS_info Molecular Formula (from Molecular Weight) Fragmentation Pattern MS->MS_info Final_Structure This compound NMR_info->Final_Structure IR_info->Final_Structure MS_info->Final_Structure

Caption: Integration of data from different spectroscopic techniques.

References

3-Ethyl-5-nitropyridine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, formulation development, and overall therapeutic efficacy.

  • Solubility refers to the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure. It is a key determinant of a drug's absorption and distribution in the body.

  • Stability describes the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, light, and pH.

Physicochemical Properties of Nitropyridine Derivatives

Nitropyridines are a class of heterocyclic compounds characterized by a pyridine ring substituted with one or more nitro groups. The presence of the electron-withdrawing nitro group significantly influences the chemical and physical properties of the pyridine ring.

Generally, nitropyridine derivatives are described as being stable, crystalline solids.[1] Their solubility is often limited in water but they tend to be soluble in common organic solvents. For instance, 4-Amino-3-nitropyridine is reported to be easily soluble in organic solvents like ethanol and dichloromethane, while having low solubility in water.

While specific data for 3-Ethyl-5-nitropyridine is scarce, it is reasonable to extrapolate that it would exhibit similar general solubility characteristics.

Data Presentation

As of the latest literature review, specific quantitative solubility and stability data for this compound has not been published. The following tables are provided as templates for researchers to populate once experimental data has been generated.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Data not availableData not availablee.g., Shake-flask
Ethanol25Data not availableData not availablee.g., Shake-flask
Methanol25Data not availableData not availablee.g., Shake-flask
Dichloromethane25Data not availableData not availablee.g., Shake-flask
0.1 N HCl37Data not availableData not availablee.g., Shake-flask
pH 7.4 Buffer37Data not availableData not availablee.g., Shake-flask

Table 2: Stability of this compound under Stress Conditions

ConditionPurity (%)Degradants FormedDegradation Rate Constant (k)Half-life (t½)
Solid State
40°C / 75% RH (1 month)Data not availableData not availableData not availableData not available
60°C (1 month)Data not availableData not availableData not availableData not available
Photostability (ICH Q1B)Data not availableData not availableData not availableData not available
Solution State
Acidic (0.1 N HCl, 60°C)Data not availableData not availableData not availableData not available
Neutral (pH 7.0, 60°C)Data not availableData not availableData not availableData not available
Basic (0.1 N NaOH, 60°C)Data not availableData not availableData not availableData not available
Oxidative (3% H₂O₂, RT)Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a small molecule compound like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Separate solid and liquid phases (centrifuge/filter) B->C Phase Separation D Quantify concentration in supernatant via HPLC C->D Analysis E Report solubility (mg/mL or mol/L) D->E Reporting

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Testing Protocol (ICH Guidelines)

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a drug substance. The International Council for Harmonisation (ICH) provides guidelines for these studies.

  • Batch Selection: Stability studies should be conducted on at least three primary batches of the drug substance.

  • Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: Conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • Intermediate testing: If significant changes occur in accelerated testing, intermediate studies at 30°C ± 2°C / 65% RH ± 5% RH should be performed.

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

  • Analytical Methods: A validated stability-indicating analytical method (e.g., HPLC) should be used to detect changes in the purity and potency of the drug substance over time. The method must be able to separate the intact drug from any degradation products.

  • Stress Testing: To identify potential degradation products and degradation pathways, stress testing under more severe conditions (e.g., high temperature, high humidity, acidic/basic/oxidative conditions, photostability) should be performed.

G Logical Flow of a Stability Study cluster_0 Study Setup cluster_1 Storage and Sampling cluster_2 Analysis and Reporting A Select ≥3 Batches of this compound B Define Container Closure System A->B F Sample at Pre-defined Time Points A->F C Establish Stability-Indicating Method (e.g., HPLC) B->C B->F D Long-Term Storage (e.g., 25°C/60%RH) E Accelerated Storage (e.g., 40°C/75%RH) C->F G Analyze Samples for Purity and Degradants F->G H Evaluate Data and Determine Shelf-life G->H I Propose Storage Conditions H->I

Caption: Logical Flow of a Pharmaceutical Stability Study.

Conclusion

While specific quantitative data on the solubility and stability of this compound are not currently available in the public domain, this guide provides a framework for researchers to approach the characterization of this molecule. By following the established experimental protocols outlined herein, scientists can generate the necessary data to support drug development efforts. The general properties of nitropyridine derivatives suggest that this compound is likely to be a stable compound with good solubility in organic solvents and limited solubility in aqueous media. However, empirical determination of these properties is essential for any research or development program involving this compound.

References

The Unexplored Therapeutic Potential of 3-Ethyl-5-nitropyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

Abstract

Derivatives of the 3-Ethyl-5-nitropyridine scaffold represent a nascent but potentially rich area for therapeutic innovation. While direct and extensive research on this specific class of compounds is limited, the broader family of nitropyridines has demonstrated significant biological activities, most notably in oncology. This technical guide synthesizes the available data on related nitropyridine analogues to forecast the potential biological activities of this compound derivatives, outlines plausible mechanisms of action, and provides standardized experimental protocols for their evaluation. The primary focus lies in the anticancer potential, drawing parallels from potent 3-nitropyridine analogues identified as microtubule-targeting agents. This document serves as a foundational resource to stimulate and guide future research into this promising, yet under-investigated, chemical space.

Introduction: The Promise of the Nitropyridine Scaffold

The pyridine ring is a "privileged structural motif" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a nitro group to this scaffold dramatically alters its electronic properties, often imbuing the molecule with potent and specific biological activities. Nitropyridines have been investigated for a range of therapeutic applications, including anticancer, antiviral, and anti-neurodegenerative effects.[1][2] While research has touched upon various substituted nitropyridines, the specific subclass of this compound derivatives remains largely unexplored, presenting a unique opportunity for novel drug discovery.

Potential Biological Activities: An Extrapolation from Analogue Studies

Direct experimental evidence for the biological activities of this compound derivatives is not yet prevalent in published literature. However, by examining the activities of structurally similar 3-nitropyridine analogues, we can infer a strong potential for anticancer properties.

Anticancer Activity: Microtubule Targeting

Recent studies have highlighted a novel class of 3-nitropyridine analogues as potent microtubule-targeting agents with broad anticancer effects.[3] These compounds have been shown to induce cell cycle arrest in the G2/M phase and inhibit the polymerization of tubulin, a critical process for cell division.[3][4]

Mechanism of Action: X-ray crystallography has revealed that these 3-nitropyridine analogues bind to the colchicine-binding site on tubulin.[3][5] This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] The specificity for the colchicine site presents a well-defined mechanism for anticancer activity.

  • Signaling Pathway: Microtubule Destabilization by 3-Nitropyridine Analogues

    Microtubule_Destabilization cluster_tubulin Tubulin Dynamics cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Alpha-Tubulin Alpha-Tubulin Tubulin_Dimer αβ-Tubulin Dimer Alpha-Tubulin->Tubulin_Dimer Dimerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin_Dimer Dimerization Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Tubulin_Dimer->Microtubule Microtubule->Tubulin_Dimer Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle Nitropyridine 3-Nitropyridine Analogue Nitropyridine->Tubulin_Dimer Binds to Colchicine Site Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

    Caption: Mechanism of microtubule destabilization by 3-nitropyridine analogues.

Quantitative Data from 3-Nitropyridine Analogues

While specific data for this compound derivatives is unavailable, studies on potent 3-nitropyridine analogues provide a benchmark for potential efficacy. The following table summarizes the growth inhibition data for two such compounds against a panel of 60 human cancer cell lines (NCI-60).

Compound IDMean GI₅₀ (nM)Cell Line PanelReference
4AZA2891< 10NCI-60[3]
4AZA2996< 10NCI-60[3]
Table 1: In Vitro Anticancer Activity of Lead 3-Nitropyridine Analogues.

The sub-nanomolar potency of these analogues suggests that the 3-nitropyridine scaffold is a highly promising pharmacophore for developing effective anticancer agents.

Other Potential Activities

The broader class of nitropyridine derivatives has been associated with other biological activities, suggesting further avenues of investigation for this compound compounds.

  • Antimicrobial and Antifungal Activity: Various functionalized nitropyridines have demonstrated moderate antibacterial activity against strains like S. aureus and E. coli, and antifungal activity against C. albicans.[1]

  • Enzyme Inhibition: Nitropyridine derivatives have been explored as inhibitors for various enzymes, including protoporphyrinogen oxidase and semicarbazide-sensitive amine oxidase (SSAO).[1]

Proposed Experimental Protocols

To systematically evaluate the biological potential of novel this compound derivatives, a standardized screening cascade is recommended.

General Experimental Workflow for Biological Screening

The following diagram outlines a logical workflow for the initial biological evaluation of newly synthesized this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_mechanistic Mechanistic Studies (for active compounds) cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Purification->Antimicrobial CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle EnzymeInhibition Enzyme Inhibition Assays Antimicrobial->EnzymeInhibition TubulinPolymerization Tubulin Polymerization Assay CellCycle->TubulinPolymerization Xenograft Xenograft Models (for anticancer leads) TubulinPolymerization->Xenograft Toxicity Preliminary Toxicity Studies Xenograft->Toxicity

Caption: A generalized workflow for the biological evaluation of novel compounds.

Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is foundational for assessing the anticancer potential of the synthesized compounds.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI₅₀ (concentration causing 50% growth inhibition) is determined by plotting cell viability against compound concentration.

Detailed Methodology: Tubulin Polymerization Assay

This assay directly tests the hypothesis that the compounds act as microtubule-targeting agents.

  • Reagents: Tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and a fluorescent reporter are required.

  • Assay Setup: Tubulin is suspended in polymerization buffer on ice. The test compounds (dissolved in DMSO) and GTP are added to a 96-well plate.

  • Initiation of Polymerization: The tubulin solution is added to the wells, and the plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C.

  • Data Collection: The fluorescence is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in fluorescence indicates tubulin polymerization.

  • Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a positive control (e.g., paclitaxel for stabilization, colchicine for destabilization) and a negative control (DMSO). Inhibition of polymerization will result in a lower fluorescence signal compared to the control.

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and promising starting point for the development of novel therapeutic agents. Based on the potent anticancer activity of related 3-nitropyridine analogues that function as microtubule-targeting agents, it is highly probable that derivatives of this compound will exhibit similar properties. The ethyl group at the 3-position offers a vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. Mechanistic studies should be prioritized for any hit compounds to confirm their mode of action. Given the precedent set by its chemical relatives, the this compound core holds significant potential for the discovery of next-generation anticancer drugs.

References

An In-depth Technical Guide to 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-5-nitropyridine is a substituted pyridine derivative. While specific research on this compound is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its probable synthesis, predicted properties, and potential applications based on the well-established chemistry of pyridine and its derivatives.

I. Discovery and History

The development of more effective nitrating agents and strategies has paved the way for the synthesis of a wide array of nitropyridine derivatives. While a specific discovery date for this compound is not documented, its existence can be inferred from the availability of its CAS number (131941-32-7)[3]. The compound is listed by chemical suppliers, indicating it has been synthesized, likely for research or as a chemical intermediate.

II. Physicochemical Properties

Detailed, experimentally verified physicochemical data for this compound is scarce. However, we can infer its likely properties based on data from analogous compounds such as 3-nitropyridine and 3-methyl-5-nitropyridine.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)3-Nitropyridine[4]3-Methyl-5-nitropyridine[5]3-Ethylpyridine[6]
Molecular Formula C7H8N2O2C5H4N2O2C6H6N2O2C7H9N
Molecular Weight 152.15 g/mol 124.099 g/mol 138.12 g/mol 107.15 g/mol
Appearance Likely a yellow solid or oilWhite to yellow needle-like crystals-Brownish clear liquid (est.)
Melting Point Not available35-40 °C--76.90 °C
Boiling Point Not available217 °C at 760 mmHg-166.00 °C at 762.00 mmHg
Density Not available1.313 g/cm³-0.95100 to 0.95700 @ 25.00 °C
LogP Not available1.51300-1.660
Flash Point Not available85 °C-121.00 °F. TCC ( 49.44 °C. )

III. Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is through the direct nitration of 3-ethylpyridine. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, electrophilic substitution is generally sluggish and primarily occurs at the 3-position[1].

Proposed Synthetic Pathway:

The direct nitration of 3-ethylpyridine using a mixture of nitric acid and sulfuric acid is the most straightforward approach. The ethyl group is an ortho-, para-director; however, in the context of the pyridine ring, the directing effects can be complex. The 5-position (meta to the nitrogen) is one of the more favorable positions for electrophilic attack in pyridines.

Synthesis_of_3_Ethyl_5_nitropyridine 3-Ethylpyridine 3-Ethylpyridine This compound This compound 3-Ethylpyridine->this compound Nitration reagents HNO₃, H₂SO₄ reagents->this compound

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Hypothetical):

This protocol is adapted from general procedures for the nitration of substituted pyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-ethylpyridine (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid (3-5 equivalents) and fuming nitric acid (1.5-2 equivalents) dropwise to the stirred 3-ethylpyridine, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60 °C for a shorter duration, monitoring the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

IV. Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the ethyl group, and the nitro group.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in nucleophilic aromatic substitution reactions, although these are less common than in pyridines with electron-withdrawing groups at the 2- or 4-positions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation is particularly useful in medicinal chemistry, as the resulting 3-amino-5-ethylpyridine can serve as a versatile building block for the synthesis of more complex molecules.

  • Ethyl Group: The ethyl group can potentially be functionalized, for example, through free-radical halogenation, although this is less common.

Potential Applications:

Given its structure, this compound is likely to be of interest as an intermediate in the following areas:

  • Drug Development: Pyridine and its derivatives are common scaffolds in many pharmaceuticals. The presence of the nitro group allows for further functionalization, making it a potential precursor for the synthesis of biologically active compounds[7].

  • Agrochemicals: Similar to pharmaceuticals, many agrochemicals contain a pyridine core. This compound could be a starting material for the development of new herbicides, pesticides, or fungicides[7].

  • Materials Science: Nitropyridine derivatives can have interesting optical and electronic properties, suggesting potential applications in the development of new materials.

Potential_Applications A This compound B Reduction of Nitro Group A->B F Materials Science A->F C 3-Amino-5-ethylpyridine B->C D Pharmaceuticals C->D E Agrochemicals C->E

Caption: Potential derivatization and applications of this compound.

V. Safety and Handling

Specific toxicity data for this compound is not available. However, based on structurally similar compounds like 3-methyl-5-nitropyridine, it should be handled with care. It may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[5]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

While this compound is not a widely studied compound, its synthesis is achievable through established nitration protocols of substituted pyridines. Its chemical structure suggests its primary utility as a chemical intermediate in the synthesis of more complex molecules for applications in the pharmaceutical, agrochemical, and materials science industries. Further research is needed to fully characterize its properties and explore its potential applications.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 3-Ethyl-5-nitropyridine, with a specific focus on its behavior in electrophilic aromatic substitution (EAS) reactions. The interplay of the activating ethyl group and the deactivating nitro group on the electron-deficient pyridine ring presents a unique case for predicting regioselectivity and reactivity. This document outlines the theoretical basis for these predictions, provides detailed experimental protocols for key transformations, and contextualizes the potential applications of this molecule in drug development.

Core Concepts: Electronic Effects and Predicted Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than benzene. The substituents on the this compound ring further modulate this reactivity:

  • Ethyl Group (at C-3): An alkyl group, the ethyl substituent is an electron-donating group (EDG) through an inductive effect (+I). It is considered an activating group and directs incoming electrophiles to the ortho and para positions.

  • Nitro Group (at C-5): The nitro group is a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It is a strong deactivating group and a meta-director.

The combination of these opposing electronic effects on the pyridine nucleus leads to a complex reactivity profile. The pyridine nitrogen itself is a site of high electron density and can be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring towards electrophilic attack.

Predicted Regioselectivity:

In electrophilic aromatic substitution on this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile.

  • The ethyl group at C-3 directs ortho (C-2 and C-4) and para (C-6).

  • The nitro group at C-5 directs meta (C-2, C-4, and C-6).

Therefore, all available positions (C-2, C-4, and C-6) are theoretically targeted by at least one of the directing groups. However, the strong deactivating nature of the nitro group is expected to significantly reduce the overall reactivity of the ring. The positions ortho and para to the activating ethyl group (C-2, C-4, and C-6) will be the most likely sites of substitution, with the C-2 and C-6 positions being electronically favored due to the combined directing effects. Steric hindrance from the ethyl group might slightly disfavor the C-2 and C-4 positions.

Quantitative Data Summary

Predicting exact yields for the electrophilic substitution of this compound is challenging without specific experimental data. However, based on the principles of physical organic chemistry and data from analogous systems, a qualitative prediction of reactivity and regioselectivity can be made.

Electrophilic SubstitutionReagentsPredicted Major Product(s)Predicted ReactivityNotes
Nitration HNO₃/H₂SO₄2-Nitro-3-ethyl-5-nitropyridineLowThe presence of a strong deactivating nitro group will make further nitration difficult, requiring harsh conditions.
Halogenation (Bromination) Br₂/FeBr₃2-Bromo-3-ethyl-5-nitropyridine and 6-Bromo-3-ethyl-5-nitropyridineModerateHalogenation is generally more feasible than nitration on deactivated rings. A mixture of isomers is expected.
Halogenation (Chlorination) Cl₂/AlCl₃2-Chloro-3-ethyl-5-nitropyridine and 6-Chloro-3-ethyl-5-nitropyridineModerateSimilar to bromination, a mixture of ortho/para isomers to the ethyl group is anticipated.
Sulfonation Fuming H₂SO₄This compound-2-sulfonic acidLow to ModerateSulfonation is often reversible and may require forcing conditions on a deactivated ring.
Friedel-Crafts Alkylation R-X/AlCl₃No reactionVery LowFriedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like nitropyridine.[1] The Lewis acid catalyst will complex with the pyridine nitrogen, further deactivating the ring.[2]
Friedel-Crafts Acylation RCOCl/AlCl₃No reactionVery LowSimilar to alkylation, Friedel-Crafts acylation is not expected to proceed due to ring deactivation and catalyst complexation.[1]

Detailed Experimental Protocols

The following are detailed, generalized protocols for key electrophilic substitution reactions, adapted for this compound. Caution: These reactions should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound (Starting Material)

A potential synthetic route to the starting material involves the nitration of 3-ethylpyridine.

Procedure:

  • To a stirred solution of 3-ethylpyridine (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until a basic pH is achieved.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Nitration of this compound

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid (3 eq.) and concentrated sulfuric acid (5 eq.) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1 eq.) to the cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and carefully pour it onto a large volume of crushed ice.

  • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9, keeping the mixture cool.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the dinitro-substituted products.

Protocol for Bromination of this compound

Procedure:

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a three-necked flask fitted with a reflux condenser and a dropping funnel, add anhydrous iron(III) bromide (FeBr₃, 1.1 eq.) in portions.

  • From the dropping funnel, add a solution of bromine (Br₂, 1.1 eq.) in the same solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric bromo-derivatives.

Visualizations

Logical Relationship of Directing Effects

G sub This compound pos2 C-2 sub->pos2 ortho to Ethyl (activating) meta to Nitro (deactivating) pos4 C-4 sub->pos4 ortho to Ethyl (activating) meta to Nitro (deactivating) pos6 C-6 sub->pos6 para to Ethyl (activating) meta to Nitro (deactivating)

Caption: Directing effects on this compound.

Experimental Workflow for Synthesis and Characterization

G start Start: this compound reaction Electrophilic Aromatic Substitution (e.g., Bromination with Br2/FeBr3) start->reaction workup Reaction Workup: - Quenching - Extraction - Drying reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product(s): (e.g., Bromo-3-ethyl-5-nitropyridine isomers) purification->product analysis Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy product->analysis end End: Characterized Product(s) analysis->end

Caption: Synthesis and characterization workflow.

Potential Signaling Pathway Involvement: JAK-STAT Pathway

Nitropyridine derivatives have been investigated for their role as inhibitors of various kinases, including Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial in cytokine-mediated immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.[3][4] A substituted this compound derivative could potentially be developed as a JAK inhibitor.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription nucleus->gene Modulation of inhibitor This compound Derivative (Potential Inhibitor) inhibitor->jak Inhibition

Caption: Potential inhibition of the JAK-STAT pathway.

Conclusion

This compound represents a synthetically challenging yet potentially valuable scaffold for medicinal chemistry and drug development. Its reactivity in electrophilic aromatic substitution is governed by the competing directing effects of an activating ethyl group and a deactivating nitro group on an already electron-poor pyridine ring. While harsh conditions are likely required for most electrophilic substitutions, the positions ortho and para to the ethyl group (C-2, C-4, and C-6) are the most probable sites of reaction. The protocols and predictive data presented in this guide offer a foundational understanding for researchers aiming to explore the chemical space around this interesting heterocyclic core. Further experimental and computational studies are warranted to fully elucidate the reactivity and potential applications of this compound and its derivatives.

References

Methodological & Application

Application Note and Protocol: Laboratory-Scale Synthesis of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Ethyl-5-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is based on the electrophilic nitration of 3-ethylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is a common and effective way to introduce a nitro group onto the pyridine ring. The protocol covers the reaction setup, execution, work-up, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.

Introduction

Substituted nitropyridines are important intermediates in the synthesis of various pharmaceutical compounds and functional materials. The nitro group can be readily reduced to an amino group, which can then be further functionalized, making nitropyridines versatile building blocks. The synthesis of this compound is achieved through the direct nitration of 3-ethylpyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich pyridine ring. The substitution pattern is directed by the activating effect of the ethyl group and the inherent reactivity of the pyridine ring, favoring substitution at the 3- and 5-positions.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-EthylpyridineC₇H₉N107.1510.7 g (0.1 mol)Starting material
Concentrated Sulfuric AcidH₂SO₄98.0840 mLCatalyst and solvent
Fuming Nitric AcidHNO₃63.0110 mLNitrating agent
Dichloromethane (DCM)CH₂Cl₂84.93200 mLExtraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01100 mLFor neutralization
Brine (Saturated NaCl)NaCl58.4450 mLFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying the organic phase
Silica GelSiO₂60.08As neededFor column chromatography
HexaneC₆H₁₄86.18As neededEluent for column chromatography
Ethyl AcetateC₄H₈O₂88.11As neededEluent for column chromatography
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (40 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of 3-Ethylpyridine: Slowly add 3-ethylpyridine (10.7 g, 0.1 mol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Once the addition is complete, begin the dropwise addition of fuming nitric acid (10 mL) through the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g) in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done carefully as it will generate a significant amount of CO₂ gas.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield and Purity
ProductFormulaMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Purity (%)
This compoundC₇H₈N₂O₂152.1515.2 g60-70%>98%

Experimental Workflow

Synthesis_Workflow A 1. Reaction Setup (3-Ethylpyridine in H₂SO₄ at 0-5 °C) B 2. Nitration (Add fuming HNO₃ < 10 °C) A->B C 3. Reaction (Stir at 50-60 °C for 2-3h) B->C D 4. Work-up (Quench with ice, neutralize with NaHCO₃) C->D E 5. Extraction (with Dichloromethane) D->E F 6. Washing & Drying (Brine wash, dry over Na₂SO₄) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle concentrated sulfuric acid and fuming nitric acid with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • The neutralization step with sodium bicarbonate generates a large amount of CO₂ gas and should be performed slowly and with caution to avoid excessive foaming and splashing.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.

Conclusion

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound via the nitration of 3-ethylpyridine. The procedure is straightforward and utilizes common laboratory reagents and techniques. The provided workflow and data tables offer a clear and concise guide for researchers. Adherence to the safety precautions is crucial for the safe execution of this synthesis. The resulting this compound can be used as a key intermediate in the development of novel chemical entities.

Application of 3-Ethyl-5-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of scientific literature and patent databases reveals no specific documented applications of 3-Ethyl-5-nitropyridine as a direct intermediate in the synthesis of commercialized or late-stage development agrochemicals. However, the broader class of nitropyridine derivatives represents a vital scaffold in the discovery and development of a wide range of pesticides, including insecticides, herbicides, and fungicides.[1][2][3][4] This document provides a detailed overview of the application of closely related and structurally similar nitropyridine intermediates in agrochemical synthesis, offering valuable insights into the potential synthetic utility of this compound.

The reactivity of the nitropyridine core, characterized by the electron-withdrawing nature of the nitro group, activates the pyridine ring for nucleophilic substitution, making these compounds versatile building blocks in organic synthesis.[5] The nitro group itself can be readily reduced to an amino group, providing a gateway to a diverse array of further functionalized molecules.[5]

I. Application in Insecticide Synthesis

Nitropyridine derivatives are key components in the synthesis of neonicotinoid and other classes of insecticides. The pyridine ring often serves as the central scaffold, with the nitro group being a crucial pharmacophore or a precursor to other essential functionalities.

A. Synthesis of Neonicotinoid Analogs

While this compound is not directly cited, the synthesis of neonicotinoid insecticides frequently involves the use of functionalized nitropyridines. For instance, 2-chloro-5-nitropyridine and its derivatives are common starting materials. A hypothetical application of a related compound, 3-methyl-5-nitropyridine, can be envisioned in the synthesis of novel neonicotinoid analogs.

Hypothetical Experimental Protocol: Synthesis of a Novel Imidacloprid Analog

This protocol is adapted from established syntheses of imidacloprid and its derivatives.

  • Step 1: Reduction of the Nitro Group.

    • To a solution of 3-methyl-5-nitropyridine (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 5-amino-3-methylpyridine.

  • Step 2: Condensation with 2-Chloro-5-(chloromethyl)pyridine.

    • Dissolve 5-amino-3-methylpyridine (1.0 eq) and 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.0 eq) and stir the mixture at 80°C for 12 hours.

    • After cooling to room temperature, filter the solid and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the corresponding N-(6-chloro-3-pyridylmethyl)-3-methyl-5-aminopyridine.

  • Step 3: Cyclization and Nitration.

    • React the product from Step 2 with N-nitro-N'-methyl-isothiourea in a suitable solvent to form the final neonicotinoid analog.

Quantitative Data for Related Neonicotinoid Syntheses:

IntermediateReagentsConditionsYield (%)Reference
2-Chloro-5-aminomethylpyridineN-Nitro-N'-methyl-isothioureaAcetonitrile, reflux75-85Generic Neonicotinoid Synthesis
6-Chloro-3-aminopyridine2-Chloro-5-(chloromethyl)pyridineK₂CO₃, Acetonitrile, 80°C80-90Generic Neonicotinoid Synthesis

Experimental Workflow for Neonicotinoid Analog Synthesis

G start 3-Methyl-5-nitropyridine step1 Reduction (H₂, Pd/C) start->step1 intermediate1 5-Amino-3-methylpyridine step1->intermediate1 step2 Condensation (2-Chloro-5-(chloromethyl)pyridine, K₂CO₃) intermediate1->step2 intermediate2 N-(6-chloro-3-pyridylmethyl)- 3-methyl-5-aminopyridine step2->intermediate2 step3 Cyclization & Nitration (N-nitro-N'-methyl-isothiourea) intermediate2->step3 end Neonicotinoid Analog step3->end

Workflow for the hypothetical synthesis of a neonicotinoid analog.

II. Application in Herbicide Synthesis

Nitropyridine derivatives are also valuable intermediates in the synthesis of herbicides. For example, picolinic acid herbicides are a significant class of synthetic auxin herbicides.[6]

A. Synthesis of Picolinic Acid Herbicides

The synthesis of picolinic acid herbicides often involves multi-step processes where a nitropyridine intermediate is used to introduce the pyridine core.

Experimental Protocol: Synthesis of a Picolinic Acid Derivative

This protocol is based on the synthesis of related picolinic acid herbicides.[6]

  • Step 1: Halogenation of a Nitropyridine.

    • A 3-alkyl-5-nitropyridine can be first converted to its N-oxide.

    • Subsequent treatment with a halogenating agent like POCl₃ or PBr₃ introduces a halogen at the 2-position.

  • Step 2: Nucleophilic Substitution and Carboxylation.

    • The halogenated nitropyridine can undergo nucleophilic substitution with a suitable nucleophile.

    • Introduction of a carboxylic acid group can be achieved through various methods, such as lithiation followed by quenching with CO₂.

Quantitative Data for a Related Picolinic Acid Herbicide Synthesis:

IntermediateReagentsConditionsYield (%)Reference
2,3-Dichloro-5-(trifluoromethyl)pyridineVarious nucleophilesVaries60-95Patent Literature
6-Substituted-2-picolinic acidsGrignard reagents, CO₂THF, -78°C50-70General Synthetic Methods

Logical Relationship in Picolinic Acid Herbicide Synthesis

G A 3-Alkyl-5-nitropyridine B N-Oxidation A->B C Halogenation (e.g., POCl₃) B->C D 2-Halo-3-alkyl-5-nitropyridine C->D E Nucleophilic Substitution D->E F Functionalization D->F G Carboxylation E->G F->G H Picolinic Acid Herbicide G->H G->H

Synthetic strategy for picolinic acid herbicides from nitropyridines.

III. Application in Fungicide Synthesis

The nitropyridine scaffold is also present in some fungicidal compounds, although less commonly than in insecticides and herbicides. The synthesis often involves the transformation of the nitro group and functionalization of the pyridine ring.

A. Synthesis of Pyridine-based Fungicides

Experimental Protocol: Synthesis of a Fungicidal Pyridine Derivative

This is a generalized protocol based on the synthesis of pyridine-containing fungicides.

  • Step 1: Synthesis of a Thioether Derivative.

    • React a halogenated nitropyridine (e.g., 2-chloro-3-ethyl-5-nitropyridine, if available) with a thiol in the presence of a base like sodium hydride to form a thioether.

  • Step 2: Reduction of the Nitro Group.

    • Reduce the nitro group of the thioether derivative to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Step 3: Amide Coupling.

    • Couple the resulting aminopyridine with a carboxylic acid or its activated derivative (e.g., acid chloride) to form the final amide-containing fungicide.

Quantitative Data for a Related Fungicide Synthesis:

Reaction TypeReagentsConditionsYield (%)Reference
Thioether Formation2-Chloropyridine, Thiol, NaHTHF, 0°C to rt80-95General Synthetic Methods
Nitro ReductionNitroarene, Fe, AcOHHeat70-90General Synthetic Methods
Amide CouplingAmine, Carboxylic Acid, EDC, HOBtDMF, rt75-90General Synthetic Methods

Experimental Workflow for Fungicide Synthesis

G start 2-Chloro-3-ethyl-5-nitropyridine step1 Thioether Formation (R-SH, NaH) start->step1 intermediate1 2-(R-thio)-3-ethyl-5-nitropyridine step1->intermediate1 step2 Nitro Reduction (Fe, AcOH) intermediate1->step2 intermediate2 5-Amino-2-(R-thio)-3-ethylpyridine step2->intermediate2 step3 Amide Coupling (R'-COOH, Coupling Agents) intermediate2->step3 end Fungicidal Amide step3->end

Generalized workflow for the synthesis of a pyridine-based fungicide.

Conclusion

While direct applications of this compound in agrochemical synthesis are not documented in the available literature, the versatile chemistry of the nitropyridine scaffold suggests its potential as a valuable, albeit currently underexplored, intermediate. The protocols and data presented for structurally related compounds provide a strong foundation for researchers and scientists to explore the synthetic utility of this compound in the design and development of novel agrochemicals. The core reactions, including nucleophilic substitution, nitro group reduction, and subsequent functionalization, are well-established and can be adapted for this specific substrate. Further investigation into the synthesis and reactivity of this compound is warranted to fully assess its potential in the agrochemical industry.

References

Application Notes and Protocols for the Purification of Crude 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3-Ethyl-5-nitropyridine, a key intermediate in pharmaceutical synthesis. The following methods have been adapted from established procedures for analogous nitropyridine derivatives and are intended to serve as a comprehensive guide for obtaining high-purity material.

Overview of Purification Strategies

The selection of an appropriate purification technique for crude this compound is contingent upon the nature and quantity of impurities present in the crude mixture. The principal methods for purification include recrystallization, column chromatography, and distillation. A combination of these techniques may be necessary to achieve the desired level of purity for downstream applications in drug development and synthesis.

Data Presentation

The following table summarizes the expected performance of various purification techniques for crude this compound. The data presented is a representative compilation based on typical outcomes for the purification of similar aromatic nitro compounds.

Purification TechniqueInitial Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization85-9095-9870-85Solvent: Ethanol/Water (various ratios)
Column Chromatography85-90>9960-75Stationary Phase: Silica Gel (230-400 mesh); Mobile Phase: Hexane/Ethyl Acetate gradient
Vacuum Distillation90-95>9980-90Pressure: 1-5 mmHg; Temperature: Dependent on boiling point

Experimental Protocols

Recrystallization

Recrystallization is a cost-effective method for removing small amounts of impurities. The choice of solvent is critical and should be determined experimentally. A mixture of ethanol and water is often a suitable starting point for nitropyridine derivatives.

Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Gradually add water to the hot ethanol solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a highly effective technique for separating this compound from closely related impurities.[1]

Protocol:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Vacuum Distillation

For thermally stable compounds, vacuum distillation can be an efficient method for purification, especially on a larger scale.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 1-5 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillate Collection: Collect the fraction that distills at a constant temperature. This temperature will be the boiling point of this compound at the applied pressure.

  • Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before carefully venting to atmospheric pressure.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.[2][3]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a direct and accurate method for purity determination without the need for a reference standard of the analyte.[4]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Visualization of Purification Workflow

The following diagram illustrates the logical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Direct Purification Distillation Vacuum Distillation Crude->Distillation Large Scale PurityAnalysis Purity Analysis (HPLC, qNMR, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis Distillation->PurityAnalysis PurityAnalysis->ColumnChromatography If Purity <98% PureProduct Pure this compound PurityAnalysis->PureProduct If Purity >98%

Caption: Purification workflow for this compound.

This workflow demonstrates the decision-making process based on the initial purity of the crude material and the desired final purity, guiding the researcher to the most appropriate purification strategy.

References

Application Notes and Protocols for the Quantification of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-nitropyridine is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are based on established analytical principles for similar nitropyridine and alkylpyridine compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, ideal for trace-level detection and confirmation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from established procedures for the analysis of pyridine derivatives.[1][2][3][4][5][6]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be employed. A typical starting point is a mixture of water (containing 0.1% formic acid) and acetonitrile. For example, Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed. For many nitropyridine compounds, detection is effective in the range of 254-280 nm.[2]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation: HPLC-UV Method

The following table summarizes the expected quantitative performance of the HPLC-UV method. These values are typical for the analysis of small aromatic molecules and should be confirmed during method validation.

ParameterExpected Performance
Linearity Range 0.1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time 3 - 7 minutes (dependent on exact conditions)

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the trace-level quantification and confirmation of this compound, leveraging the high sensitivity and specificity of mass spectrometric detection.[7][8][9]

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • Dichloromethane or Ethyl acetate (GC grade)

  • Helium (carrier gas, high purity)

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)

  • Volumetric flasks, pipettes, and GC vials with septa

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to cover the expected concentration range of the samples (e.g., 0.01 - 10 µg/mL).

  • Internal Standard Spiking: Spike all standards and samples with a constant concentration of the internal standard.

4. Sample Preparation:

  • Dissolve or dilute the sample in dichloromethane to a concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

  • Add the internal standard.

5. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split (depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose characteristic ions for this compound and the internal standard. A full scan analysis should be performed initially to determine these ions.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

  • Quantify this compound in the samples using this calibration curve.

Data Presentation: GC-MS Method

The following table outlines the expected quantitative performance for the GC-MS method.

ParameterExpected Performance
Linearity Range 0.01 - 10 µg/mL (R² > 0.998)
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Retention Time 8 - 15 minutes (dependent on temperature program)

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Prep_GC Standard Preparation (with Internal Standard) GCMS_System GC-MS System Standard_Prep_GC->GCMS_System Sample_Prep_GC Sample Preparation (with Internal Standard) Sample_Prep_GC->GCMS_System Data_Acquisition_GC Data Acquisition (SIM) GCMS_System->Data_Acquisition_GC Calibration_Curve_GC Calibration Curve Construction (Peak Area Ratios) Data_Acquisition_GC->Calibration_Curve_GC Quantification_GC Sample Quantification Data_Acquisition_GC->Quantification_GC Calibration_Curve_GC->Quantification_GC

Caption: Workflow for the quantification of this compound by GC-MS.

Signaling Pathways and Logical Relationships

The analytical methods described do not directly involve biological signaling pathways. However, the logical relationship for method selection can be visualized.

Method_Selection Start Quantification of This compound Concentration Expected Concentration? Start->Concentration Matrix Sample Matrix Complexity? Concentration->Matrix Low (Trace) HPLC HPLC-UV Method (Higher Concentration, Simple Matrix) Concentration->HPLC High to Moderate Matrix->HPLC Simple GCMS GC-MS Method (Trace Levels, Complex Matrix) Matrix->GCMS Complex Validation Method Validation HPLC->Validation GCMS->Validation

References

Application Notes: 3-Ethyl-5-nitropyridine as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-5-nitropyridine is a valuable heterocyclic building block for the synthesis of a variety of more complex molecular architectures, particularly fused heterocyclic systems of interest in medicinal chemistry and drug development. The presence of the nitro group activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, which serves as a key functional handle for subsequent cyclization reactions. The ethyl group provides a lipophilic substituent that can influence the pharmacokinetic properties of the final compounds. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into representative fused heterocyclic systems, namely pyridopyrimidines and pyrrolopyridines.

Key Synthetic Transformations

The primary synthetic strategy for utilizing this compound as a building block involves the initial reduction of the nitro group to form 5-Ethylpyridin-3-amine. This intermediate is a versatile precursor for the construction of various fused heterocyclic rings.

  • Reduction of the Nitro Group: The nitro group can be efficiently reduced to a primary amine using standard catalytic hydrogenation or, more commonly in laboratory settings, with reducing agents like iron powder in an acidic medium. This transformation is typically high-yielding and provides the crucial amino functionality for further elaboration.

  • Synthesis of Pyridopyrimidines: 5-Ethylpyridin-3-amine can be condensed with various reagents to form the pyridopyrimidine core. For example, reaction with diethyl malonate can lead to the formation of a substituted pyridopyrimidinone, a scaffold known for its diverse biological activities. Pyridopyrimidines are recognized for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4]

  • Synthesis of Pyrrolopyridines (Azaindoles): The synthesis of pyrrolopyridines from 5-Ethylpyridin-3-amine can be achieved through various methods, such as the reaction with α-haloketones followed by cyclization. Pyrrolopyridines are another privileged scaffold in medicinal chemistry, with applications as kinase inhibitors in oncology.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Ethylpyridin-3-amine

This protocol describes the reduction of the nitro group of this compound to an amino group using iron powder in an acidic ethanol-water mixture. The procedure is adapted from a similar reduction of a substituted nitropyridine.[10]

Materials:

  • This compound

  • Iron powder, reduced

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Carbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add 95% ethanol and water to the flask.

  • Add reduced iron powder (approx. 5 eq).

  • To this suspension, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium carbonate.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude 5-Ethylpyridin-3-amine.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a 6-Ethylpyrido[3,2-d]pyrimidin-4(3H)-one Derivative

This protocol outlines the synthesis of a pyridopyrimidinone derivative from 5-Ethylpyridin-3-amine and diethyl malonate.

Materials:

  • 5-Ethylpyridin-3-amine (from Protocol 1)

  • Diethyl malonate

  • Sodium ethoxide solution

  • Absolute Ethanol

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-Ethylpyridin-3-amine (1.0 eq) in absolute ethanol.

  • Add sodium ethoxide solution (2.5 eq) to the flask.

  • Add diethyl malonate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Protocol 3: Synthesis of a 6-Ethyl-1H-pyrrolo[3,2-b]pyridine Derivative

This protocol describes a potential synthesis of a pyrrolopyridine derivative from 5-Ethylpyridin-3-amine and an α-haloketone.

Materials:

  • 5-Ethylpyridin-3-amine (from Protocol 1)

  • An α-haloketone (e.g., chloroacetone)

  • A suitable solvent (e.g., DMF or ethanol)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 5-Ethylpyridin-3-amine (1.0 eq) in a suitable solvent, add the α-haloketone (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Representative)

The following table summarizes representative, hypothetical quantitative data for the described synthetic protocols. Actual yields may vary depending on reaction conditions and scale.

StepProductStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)Purity (by HPLC, %)
15-Ethylpyridin-3-amineThis compoundC₇H₁₀N₂122.1785-95>98
26-Ethylpyrido[3,2-d]pyrimidin-4(3H)-one5-Ethylpyridin-3-amineC₁₀H₉N₃O187.2070-80>97
36-Ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine5-Ethylpyridin-3-amineC₁₀H₁₂N₂160.2265-75>97

Visualizations

experimental_workflow start This compound intermediate 5-Ethylpyridin-3-amine start->intermediate Protocol 1 (Reduction) product1 Pyridopyrimidine Derivative intermediate->product1 Protocol 2 (Cyclization) product2 Pyrrolopyridine Derivative intermediate->product2 Protocol 3 (Cyclization)

Caption: Synthetic workflow from this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Inhibitor Pyridopyrimidine or Pyrrolopyridine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Potential Biological Activities and Signaling Pathways

Fused heterocyclic compounds derived from this compound, such as pyridopyrimidines and pyrrolopyridines, are of significant interest in drug discovery due to their wide range of biological activities.

  • Anticancer Activity: Many pyridopyrimidine and pyrrolopyridine derivatives have been investigated as anticancer agents.[1][6] They often function as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. For example, some pyridopyrimidines are known to be potent tyrosine kinase inhibitors, while others act as dual PI3K/mTOR inhibitors.[11] By blocking the activity of these kinases, these compounds can halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death). The diagram above illustrates a simplified representation of how such a compound might inhibit a generic kinase signaling pathway, thereby preventing the downstream effects that lead to cell proliferation and survival.

  • Other Therapeutic Areas: Beyond oncology, these heterocyclic cores have shown promise in other therapeutic areas. Pyrrolopyridines have been explored for their potential in treating diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, and antiviral properties.[5][7] Similarly, pyridopyrimidines have been reported to possess anti-inflammatory, antimicrobial, and antiviral activities.[2][4] The specific biological activity is highly dependent on the substitution pattern around the core heterocyclic scaffold.

This compound is a promising starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The straightforward conversion of the nitro group to an amine provides a key intermediate that can be readily cyclized to form valuable scaffolds like pyridopyrimidines and pyrrolopyridines. The potential of these resulting compounds to modulate key biological pathways, particularly as kinase inhibitors, makes this compound an attractive building block for researchers in drug discovery and development. The provided protocols, while based on analogous systems, offer a solid foundation for the exploration of this compound's synthetic utility.

References

Application Notes and Protocols for the Nitration of Ethylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nitration of ethylpyridine isomers. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and analysis of nitrated ethylpyridine derivatives.

Introduction

The nitration of pyridines is a crucial reaction in synthetic organic chemistry, providing key intermediates for the development of pharmaceuticals and other bioactive molecules. The introduction of a nitro group onto the pyridine ring modifies its electronic properties and provides a handle for further functionalization. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution, such as nitration, challenging compared to benzene and its derivatives. This often necessitates the use of stronger nitrating agents or modified reaction conditions. These notes provide protocols for the nitration of 2-ethylpyridine, 3-ethylpyridine, and 4-ethylpyridine, offering guidance on achieving successful synthesis and purification.

General Reaction Scheme

The nitration of ethylpyridines involves the substitution of a hydrogen atom on the pyridine ring with a nitro group (-NO₂). The position of nitration is influenced by the directing effect of the ethyl group and the nitrogen atom in the pyridine ring.

General Reaction:

C₂H₅-C₅H₄N + HNO₃ → C₂H₅-C₅H₃N-NO₂ + H₂O

Experimental Protocols

Two primary methods are presented for the nitration of ethylpyridines: the use of a standard mixed acid (sulfuric acid and nitric acid) system, and a method employing trifluoroacetic anhydride with nitric acid, which can be effective for less reactive pyridine systems.

Method A: Nitration using Mixed Acid (H₂SO₄/HNO₃)

This is a common and potent method for the nitration of aromatic compounds.

Materials:

  • Ethylpyridine isomer (2-, 3-, or 4-ethylpyridine)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the desired ethylpyridine isomer (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3.0 eq) to the ethylpyridine with constant stirring, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of ethylpyridine in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (see Table 1 for specific conditions) for a specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a cold aqueous solution of sodium hydroxide until the pH is approximately 8-9. This step should be performed in an ice bath to manage the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Method B: Nitration using Trifluoroacetic Anhydride and Nitric Acid

This method can offer milder reaction conditions and may be suitable for substrates prone to decomposition under strong acidic conditions.[1]

Materials:

  • Ethylpyridine isomer (2-, 3-, or 4-ethylpyridine)

  • Trifluoroacetic Anhydride ((CF₃CO)₂O)

  • Fuming Nitric Acid (≥90%)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the ethylpyridine isomer (1.0 eq) in dichloromethane. Cool the solution to -10 to -5 °C in an ice-salt bath.

  • Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (2.0 eq) to the solution while maintaining the low temperature.

  • Addition of Nitric Acid: Add fuming nitric acid (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at a controlled low temperature (e.g., 0 °C) for the required time (typically 1-4 hours), monitoring by TLC.

  • Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nitration of ethylpyridine isomers. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency.

Starting MaterialMethodTemperature (°C)Time (h)Major Product(s)Typical Yield (%)
2-EthylpyridineA0 - 102 - 42-Ethyl-3-nitropyridine & 2-Ethyl-5-nitropyridine40 - 60
2-EthylpyridineB01 - 32-Ethyl-3-nitropyridine & 2-Ethyl-5-nitropyridine50 - 70
3-EthylpyridineA20 - 303 - 53-Ethyl-2-nitropyridine & 3-Ethyl-4-nitropyridine35 - 55
3-EthylpyridineB0 - 102 - 43-Ethyl-2-nitropyridine & 3-Ethyl-4-nitropyridine45 - 65
4-EthylpyridineA0 - 102 - 44-Ethyl-3-nitropyridine50 - 70
4-EthylpyridineB01 - 34-Ethyl-3-nitropyridine60 - 80

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the nitration of ethylpyridines.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Start: Ethylpyridine Isomer reagents Add Nitrating Agents (H₂SO₄/HNO₃ or (CF₃CO)₂O/HNO₃) start->reagents 1. reaction Controlled Temperature Reaction & Monitoring (TLC) reagents->reaction 2. quench Quench Reaction (Pour onto ice) reaction->quench 3. neutralize Neutralization (e.g., with NaOH or NaHCO₃) quench->neutralize 4. extract Extraction with Organic Solvent neutralize->extract 5. dry Dry Organic Layer (e.g., with MgSO₄) extract->dry 6. concentrate Concentration (Rotary Evaporator) dry->concentrate 7. purify Column Chromatography concentrate->purify 8. product Final Product: Nitrated Ethylpyridine purify->product 9.

Caption: General experimental workflow for the nitration of ethylpyridines.

Reaction Mechanism Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of an ethylpyridine.

nitration_mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Ethylpyridine Ethylpyridine Sigma_complex Sigma Complex (Arenium ion) Ethylpyridine->Sigma_complex + NO₂⁺ Nitrated_product Nitrated Ethylpyridine Sigma_complex->Nitrated_product - H⁺ H_plus H⁺ H2SO4_regen H₂SO₄ H_plus->H2SO4_regen + HSO₄⁻

Caption: Mechanism of electrophilic aromatic nitration of ethylpyridine.

References

Application Notes and Protocols for Handling 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for guidance only and is based on data for structurally similar compounds. A comprehensive risk assessment should be conducted before handling 3-Ethyl-5-nitropyridine. Always consult your institution's safety protocols and the most current safety data sheets (SDS) for related compounds.

Introduction

This compound is a substituted pyridine derivative. Due to the presence of the nitro group and the pyridine ring, this compound is expected to have hazardous properties and should be handled with extreme care. These application notes provide a summary of the potential hazards, recommended safety precautions, and detailed protocols for the safe handling of this compound in a laboratory setting.

Hazard Identification and Summary

Based on data for analogous compounds such as 3-methyl-5-nitropyridine and other nitropyridine derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are summarized below.

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. Harmful if inhaled.

  • Skin Contact: Toxic in contact with skin. Causes skin irritation and may cause an allergic skin reaction.

  • Eye Contact: Causes serious eye damage, with a risk of blindness.

  • Ingestion: Harmful if swallowed.

Quantitative Data Summary

Property3-Nitropyridine3-Ethylpyridine3-Methyl-5-nitropyridine5-Ethyl-2-methylpyridine
Molecular Formula C5H4N2O2C7H9NC6H6N2O2C8H11N
Molecular Weight 124.09 g/mol [1]107.15 g/mol 138.12 g/mol [2]121.183 g/mol [3]
Melting Point 35 - 40 °C[1][4]-76.9 °C[5]Not Available-70.3 °C[3]
Boiling Point 217 °C @ 760 mmHg[4]166 °C @ 762 mmHg[5]Not Available178 °C[3]
Flash Point 85 °C[4]49.44 °C[5]Not AvailableNot Available
LD50 Oral (Rat) Not Available5 ml/kg[6]Not Available368 mg/kg[3]

Experimental Protocols

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[7][8]

  • Skin Protection: A flame-retardant lab coat must be worn. Full-length pants and closed-toe shoes are required.

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use and change them frequently.

  • Respiratory Protection: All work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.2. Safe Handling Protocol

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

    • Have appropriate spill cleanup materials (e.g., absorbent pads, chemical spill kit) readily available.

    • Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

  • Handling:

    • Always handle this compound within a certified chemical fume hood.

    • Avoid creating dust when handling the solid material.

    • Use a spatula for transferring the solid and weigh it in a tared, sealed container.

    • If making a solution, add the solid slowly to the solvent to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.[7][8]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

    • Store in a locked cabinet or other secure location.

4.3. First Aid Measures

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4.4. Spill and Waste Disposal

  • Spills:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Do not allow the chemical to enter drains.

  • Waste Disposal:

    • Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations.

    • Waste should be collected in a clearly labeled, sealed container.

    • Contact your institution's environmental health and safety department for specific disposal instructions.[7][8]

Visualized Workflow and Pathways

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Gather Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood and Workspace prep2->prep3 prep4 Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Weigh and Transfer Carefully handle2->handle3 handle4 Keep Container Closed handle3->handle4 emergency_spill Spill Occurs handle3->emergency_spill emergency_exposure Exposure Occurs handle3->emergency_exposure post1 Clean Workspace handle4->post1 post2 Dispose of Waste Properly post1->post2 post3 Store Compound Securely post2->post3 post4 Remove and Dispose of PPE post3->post4 post5 Wash Hands Thoroughly post4->post5 spill_action Evacuate Area Follow Spill Protocol emergency_spill->spill_action exposure_action Use Eyewash/Shower Seek Medical Attention emergency_exposure->exposure_action

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the considerations and protocols for the scale-up synthesis of 3-Ethyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the synthetic pathway, experimental procedures, purification methods, characterization data, and critical safety and scale-up considerations.

Synthesis Pathway and Reaction Parameters

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-ethylpyridine using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The ethyl group at the 3-position directs the nitration primarily to the 5-position due to electronic and steric effects.

Reaction:

3-Ethylpyridine + HNO₃/H₂SO₄ → this compound

A summary of the key reaction parameters is provided in Table 1.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue/RangeNotes
Reactants 3-Ethylpyridine, Nitric Acid (fuming), Sulfuric Acid (concentrated)High purity starting materials are crucial for optimal yield and purity.
Molar Ratio (3-Ethylpyridine:HNO₃:H₂SO₄) 1 : 1.1 : 2A slight excess of nitric acid ensures complete reaction. The amount of sulfuric acid can be adjusted to control reaction rate and exothermicity.
Reaction Temperature 0 - 10 °C (addition), 25 - 30 °C (reaction)Strict temperature control is critical to prevent runaway reactions and the formation of byproducts.
Reaction Time 2 - 4 hoursMonitored by TLC or HPLC until completion.
Solvent Sulfuric Acid (serves as solvent and catalyst)No additional solvent is typically required for this reaction.
Typical Yield 75 - 85%Yields may vary depending on scale and reaction conditions.

Experimental Protocols

Laboratory-Scale Synthesis (0.1 mol)

Materials:

  • 3-Ethylpyridine (10.7 g, 0.1 mol)

  • Fuming Nitric Acid (99%) (7.0 mL, ~0.11 mol)

  • Concentrated Sulfuric Acid (98%) (20 mL, ~0.2 mol)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In the three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the concentrated sulfuric acid (20 mL).

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add the 3-ethylpyridine (10.7 g) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (7.0 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the prepared nitrating mixture dropwise to the solution of 3-ethylpyridine in sulfuric acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood due to the evolution of CO₂ gas.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for nitropyridines include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.[1] The choice of solvent should be determined experimentally on a small scale.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of hot recrystallization solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, which should induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[2]

  • Dry the purified crystals under vacuum.

Characterization Data

The purified this compound should be characterized to confirm its identity and purity.

Table 2: Characterization Data for this compound

AnalysisExpected Results
Appearance Pale yellow to white crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.3 (s, 1H, H-2), 8.6 (s, 1H, H-6), 8.4 (s, 1H, H-4), 2.9 (q, J=7.6 Hz, 2H, -CH₂-), 1.4 (t, J=7.6 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.1 (C-2), 148.5 (C-6), 145.2 (C-5), 135.8 (C-3), 121.9 (C-4), 25.7 (-CH₂-), 14.8 (-CH₃)
Mass Spectrometry (EI) m/z: 152 (M⁺), 137, 106, 78

Scale-Up Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several critical considerations that must be addressed to ensure safety, efficiency, and product quality.

Health and Safety

Nitration reactions are highly exothermic and can be hazardous if not properly controlled.[3] The use of strong acids like nitric and sulfuric acid also presents significant corrosive hazards.[4]

Key Safety Measures:

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including reaction calorimetry, should be conducted to understand the heat of reaction and the potential for thermal runaway.[5]

  • Reactor Design: The reactor should be made of a material resistant to strong acids (e.g., glass-lined steel) and equipped with a robust cooling system to manage the exotherm.

  • Controlled Addition: The addition of the nitrating agent must be carefully controlled to maintain the desired reaction temperature. Automated dosing systems are recommended for large-scale production.

  • Quenching and Work-up: The quenching of the reaction mixture with water or ice is highly exothermic and must be performed with extreme caution and efficient cooling. The neutralization step will generate significant amounts of gas and requires adequate venting.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and lab coats.[6]

  • Emergency Procedures: Clear and well-rehearsed emergency procedures for acid spills, runaway reactions, and fires must be in place.

Process Optimization and Control

Key Considerations:

  • Mixing: Efficient mixing is crucial to ensure homogenous temperature distribution and prevent localized "hot spots" that could lead to side reactions or a runaway. The agitator design and speed should be optimized for the reactor geometry and reaction mass.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging. The reactor's cooling capacity must be sufficient to handle the heat generated by the reaction.

  • Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ temperature and concentration monitoring, can provide real-time control over the reaction and improve safety and consistency.

  • Waste Management: The nitration process generates significant acidic waste. A plan for the safe neutralization and disposal of this waste in accordance with environmental regulations is essential.[7]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and the logical relationships in scale-up considerations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants (3-Ethylpyridine, HNO₃, H₂SO₄) prep_nitrating_mix Prepare Nitrating Mixture prep_reagents->prep_nitrating_mix addition Slow Addition of 3-Ethylpyridine to H₂SO₄ prep_reagents->addition nitration Dropwise Addition of Nitrating Mixture (0-5 °C) prep_nitrating_mix->nitration addition->nitration stirring Stir at Room Temperature (2-3 hours) nitration->stirring quench Quench on Ice stirring->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize dry->recrystallize characterization Characterize Product (NMR, MS, MP) recrystallize->characterization

Caption: Experimental workflow for the synthesis of this compound.

scale_up_considerations cluster_safety Safety cluster_process Process Control cluster_equipment Equipment cluster_environment Environmental thermal_hazard Thermal Hazard Assessment emergency Emergency Procedures thermal_hazard->emergency cooling_system Robust Cooling System thermal_hazard->cooling_system ppe Personal Protective Equipment ppe->emergency mixing Efficient Mixing heat_transfer Heat Transfer Management mixing->heat_transfer pat Process Analytical Technology mixing->pat reactor_design Acid-Resistant Reactor reactor_design->cooling_system waste_management Acidic Waste Management scale_up Scale-Up of This compound Synthesis scale_up->thermal_hazard scale_up->mixing scale_up->reactor_design scale_up->waste_management

Caption: Key considerations for the scale-up of this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyl-5-nitropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the electrophilic aromatic substitution (nitration) of 3-ethylpyridine using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid."

Q2: Why is temperature control so critical during the nitration of 3-ethylpyridine?

A2: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, decreased yield due to the formation of side products (including dinitrated species), and potential safety hazards. Maintaining a low temperature, typically between 0 and 10°C, is crucial for selectivity and safety.

Q3: I am getting a very low yield. What are the primary factors I should investigate?

A3: Low yields in the nitration of pyridines can stem from several factors. Key areas to investigate include:

  • Reaction Temperature: Ensure the temperature was kept consistently low during the addition of the nitrating mixture.

  • Purity of Reagents: The presence of water in the nitric or sulfuric acid can significantly reduce the efficiency of the nitronium ion (NO₂⁺) formation, which is the active nitrating species. Use anhydrous reagents if possible.

  • Reaction Time and Quenching: Ensure the reaction has run to completion. Subsequently, the reaction must be carefully quenched by pouring the acidic mixture over ice to prevent degradation of the product during neutralization.

  • Extraction and Purification: The workup and purification process may need optimization to minimize product loss.

Q4: What are the expected side products in this reaction?

A4: Potential side products include other isomers of nitrated 3-ethylpyridine (though the 5-nitro isomer is electronically favored), dinitrated products, and oxidation byproducts. The formation of these can be minimized by careful control of reaction conditions.

Q5: Are there alternative nitrating agents I can use?

A5: Yes, an alternative method involves the use of nitric acid in trifluoroacetic anhydride.[1][2] This reagent can sometimes offer better yields or milder reaction conditions for pyridine nitration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inadequate nitrating strength due to wet reagents.Use fresh, concentrated (or fuming) nitric and sulfuric acids. Consider using a dehydrating agent.
Reaction temperature was too low, preventing the reaction from initiating.Allow the reaction to warm slightly (e.g., to room temperature) after the initial addition at low temperature, and monitor the progress by TLC.
Insufficient reaction time.Increase the reaction time and monitor the consumption of the starting material using an appropriate analytical technique like TLC or GC.
Formation of Multiple Products (Poor Selectivity) The reaction temperature was too high.Maintain a consistently low temperature (0-10°C) throughout the addition of the nitrating mixture. Add the reagents dropwise to control the exotherm.
Incorrect ratio of nitrating agents.Optimize the molar ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion.
Product is a Dark Oil or Tar Excessive oxidation or side reactions due to high temperature.Strictly adhere to low-temperature conditions. Ensure the workup procedure of pouring the reaction mixture onto ice is performed promptly after the reaction is complete.
Difficulty in Product Isolation The product may be soluble in the aqueous layer during workup.Ensure complete neutralization of the reaction mixture. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
The product may have formed a salt that is water-soluble.Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its free base form before extraction.

Quantitative Data on Nitration of Substituted Pyridines

The following table summarizes yields for the nitration of various substituted pyridines, illustrating the impact of reaction conditions and starting materials.

Starting MaterialNitrating AgentTemperature (°C)Yield (%)Reference
2-Amino-3-methylpyridineFuming HNO₃ / H₂SO₄< 20, then 5035[3]
2-Amino-5-bromopyridine95% HNO₃ / H₂SO₄0, then RT, then 50-6078-85[4]
2,3-DihydroxypyridineConc. HNO₃ / H₂SO₄10-1517[5]
Various PyridinesHNO₃ / Trifluoroacetic AnhydrideChilled conditions10-83[1][2]
2-diethylamino 6-methyl pyridineH₂SO₄ / HNO₃ (optimized ratio)266-270 K (-7 to 1°C)>95[6]

Experimental Protocols

Representative Protocol for Nitration of 3-Ethylpyridine with Mixed Acid

This is a representative protocol adapted from the nitration of other substituted pyridines.[3][4] Caution: This reaction is highly exothermic and requires strict temperature control. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Ethylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%) or Fuming Nitric Acid

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware, including a three-necked flask, a dropping funnel, and a magnetic stirrer.

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a predetermined molar equivalent of concentrated nitric acid to a cooled (0°C) volume of concentrated sulfuric acid with stirring. Allow this mixture to cool back to 0°C.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-ethylpyridine and cool the flask in an ice-salt bath to 0°C.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-ethylpyridine. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Ensure the solution remains cool during neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Experimental Workflow for this compound Synthesis

G reagents 1. Prepare Nitrating Mixture (HNO3 + H2SO4 at 0°C) addition 3. Slow, Dropwise Addition (Maintain T < 10°C) reagents->addition substrate 2. Cool 3-Ethylpyridine to 0°C substrate->addition reaction 4. Stir at 0-5°C (1-2 hours) addition->reaction quench 5. Pour onto Ice reaction->quench neutralize 6. Neutralize with NaHCO3 quench->neutralize extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify product This compound purify->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield Observed temp_check Was Temperature Kept below 10°C? start->temp_check reagent_check Were Reagents Anhydrous and of High Purity? temp_check->reagent_check Yes sol_temp Optimize Temperature Control: - Slower Addition - Efficient Cooling Bath temp_check->sol_temp No time_check Was Reaction Time Sufficient? reagent_check->time_check Yes sol_reagent Use Fresh, Concentrated, or Fuming Acids reagent_check->sol_reagent No workup_check Was Workup pH Controlled Before Extraction? time_check->workup_check Yes sol_time Increase Reaction Time and Monitor by TLC/GC time_check->sol_time No sol_workup Carefully Adjust pH to 7-8 Before Extraction workup_check->sol_workup No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can form, primarily arising from the nitration of 3-ethylpyridine. These can be categorized as follows:

  • Isomeric Mononitropyridines: Nitration at positions other than the desired C5 can lead to the formation of isomers such as 3-Ethyl-2-nitropyridine and 3-Ethyl-6-nitropyridine. The directing effects of the ethyl group and the pyridine nitrogen influence the distribution of these isomers.

  • Dinitropyridines: Over-nitration or harsh reaction conditions can result in the formation of dinitrated byproducts.

  • Oxidation Byproducts: The strong oxidizing nature of nitrating agents can potentially oxidize the ethyl side chain, leading to impurities like 3-(1-hydroxyethyl)-5-nitropyridine or 3-acetyl-5-nitropyridine.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-ethylpyridine, in the final product mixture.

  • Dipyridine Species: In some synthetic routes involving precursor synthesis, the formation of dipyridine byproducts has been noted.[1]

Q2: How can I minimize the formation of isomeric byproducts during nitration?

A2: Controlling the regioselectivity of the nitration reaction is crucial. Key parameters to optimize include:

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity and reduces the formation of undesired isomers.

  • Nitrating Agent: The choice of nitrating agent (e.g., fuming nitric acid, a mixture of nitric and sulfuric acids, or milder nitrating agents) can significantly impact the isomer distribution.

  • Rate of Addition: A slow, controlled addition of the nitrating agent to the solution of 3-ethylpyridine can help maintain a low reaction temperature and minimize localized overheating, which can lead to less selective reactions.

Q3: What is the best method to remove unreacted 3-ethylpyridine from the final product?

A3: Unreacted 3-ethylpyridine can typically be removed through several purification techniques:

  • Crystallization: this compound is a solid, while 3-ethylpyridine is a liquid at room temperature. Careful crystallization from an appropriate solvent system can effectively separate the solid product from the liquid starting material.

  • Chromatography: Column chromatography is a highly effective method for separating the more polar nitrated products from the less polar 3-ethylpyridine.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for separation. By carefully adjusting the pH, it may be possible to selectively extract the unreacted starting material into an aqueous acidic phase, leaving the less basic nitrated product in the organic phase.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low yield of the desired this compound product.

Possible Cause Suggested Solution
Incomplete reaction.- Increase the reaction time. - Increase the molar equivalent of the nitrating agent. - Ensure the reaction temperature is optimal for the chosen nitrating system.
Product loss during workup.- Optimize the extraction procedure to minimize product loss in the aqueous phase. - Choose a suitable solvent for crystallization to ensure high recovery.
Formation of multiple byproducts.- Re-evaluate the reaction conditions (temperature, nitrating agent) to improve selectivity. Refer to the byproduct mitigation strategies below.

Issue 2: Presence of significant amounts of dinitrated byproducts.

Possible Cause Suggested Solution
Reaction temperature is too high.- Maintain a lower reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time.
Excess of nitrating agent.- Reduce the molar equivalents of the nitrating agent used.
Prolonged reaction time.- Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed to an acceptable level.

Issue 3: The isolated product is an oil or fails to crystallize.

Possible Cause Suggested Solution
Presence of impurities.- The presence of isomeric byproducts or unreacted starting material can lower the melting point and inhibit crystallization. Purify the crude product using column chromatography before attempting crystallization.
Incorrect crystallization solvent.- Screen a variety of solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Quantitative Data Summary

The following table presents hypothetical data for different nitration conditions to illustrate the impact on product distribution. This data is for illustrative purposes and may not reflect actual experimental results.

Reaction Condition Nitrating Agent Temperature (°C) Yield of this compound (%) Isomeric Byproducts (%) Dinitrated Byproducts (%)
AHNO₃ / H₂SO₄50652010
BHNO₃ / H₂SO₄2575155
CFuming HNO₃08510<2

Experimental Protocols

General Protocol for the Nitration of 3-Ethylpyridine:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Substrate: Slowly add 3-ethylpyridine to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: To this solution, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below the desired setpoint (e.g., 5°C).

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the specified temperature for a set period. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base (e.g., sodium hydroxide solution or sodium carbonate) while keeping the mixture cool.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.

Visual Troubleshooting Guide

Troubleshooting_Byproducts start High Level of Impurities Detected check_isomers Presence of Isomeric Mononitropyridines? start->check_isomers check_dinitrated Presence of Dinitrated Byproducts? check_isomers->check_dinitrated No solution_isomers Lower Reaction Temperature Optimize Nitrating Agent check_isomers->solution_isomers Yes check_starting_material Presence of Unreacted 3-Ethylpyridine? check_dinitrated->check_starting_material No solution_dinitrated Reduce Molar Equivalents of Nitrating Agent Decrease Reaction Time Lower Temperature check_dinitrated->solution_dinitrated Yes check_oxidation Presence of Oxidized Side-Chain Byproducts? check_starting_material->check_oxidation No solution_starting_material Increase Reaction Time Increase Molar Equivalents of Nitrating Agent Purify via Crystallization or Chromatography check_starting_material->solution_starting_material Yes solution_oxidation Use Milder Nitrating Agent Ensure Anhydrous Conditions check_oxidation->solution_oxidation Yes end_node Product Purity Improved check_oxidation->end_node No solution_isomers->end_node solution_dinitrated->end_node solution_starting_material->end_node solution_oxidation->end_node

Caption: Troubleshooting flowchart for byproduct formation in the synthesis of this compound.

References

troubleshooting failed nitration reactions of ethylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the nitration of ethylpyridines.

Frequently Asked Questions (FAQs)

Q1: My nitration of ethylpyridine failed completely. What are the most common reasons for a lack of product formation?

A1: Complete failure of ethylpyridine nitration can often be attributed to several critical factors:

  • Inadequate Nitrating Agent Strength: The pyridine ring is an electron-deficient aromatic system, making it significantly less reactive towards electrophilic substitution than benzene. Furthermore, under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, further deactivating the ring. A standard nitrating mixture (concentrated HNO₃ in H₂SO₄) may not be sufficient, especially at low temperatures.

  • Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, excessively low temperatures can halt the reaction entirely, particularly with a deactivated substrate like a pyridinium ion.

  • Impure Starting Materials: The presence of impurities in the ethylpyridine starting material can interfere with the reaction. It is advisable to check the purity of the starting material by methods such as ¹H NMR or GC-MS before use.

  • Excessive Water Content: The presence of water can deactivate the nitrating agent by reacting with the nitronium ion (NO₂⁺). Using fuming nitric acid or oleum (fuming sulfuric acid) can be necessary to ensure anhydrous conditions.

Q2: I obtained a very low yield of the desired nitroethylpyridine. How can I optimize the reaction for better yield?

A2: Low yields are a common issue in the nitration of pyridines. To improve the yield, consider the following optimization strategies:

  • Choice of Nitrating Agent: For deactivated systems like ethylpyridines, stronger nitrating agents may be required. Consider using a mixture of fuming nitric acid and concentrated sulfuric acid, or nitric acid in trifluoroacetic anhydride.

  • Reaction Temperature: Carefully controlled heating can increase the reaction rate and improve yields. However, this must be balanced against the increased risk of side reactions, such as oxidation of the ethyl group. A systematic study of the reaction temperature is recommended to find the optimal balance.

  • Molar Ratios of Reagents: The molar ratio of nitric acid and sulfuric acid can significantly impact the concentration of the active nitronium ion. Experiment with different ratios to find the most effective combination for your specific ethylpyridine isomer.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

A3: The formation of multiple products is often due to a lack of regioselectivity and the occurrence of side reactions.

  • Isomeric Products: The nitration of ethylpyridines can lead to the formation of different constitutional isomers. The position of the nitro group is directed by both the nitrogen atom (which directs meta to itself in the protonated form) and the ethyl group (which is an ortho-, para-director). The final isomer distribution depends on the specific ethylpyridine isomer and the reaction conditions.

  • Oxidation of the Ethyl Group: The ethyl side chain is susceptible to oxidation under the harsh conditions of nitration, leading to byproducts such as acetylpyridines or even carboxylic acids. To minimize oxidation, use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford a reasonable yield of the desired product.

  • Dinitration: While less common for the deactivated pyridine ring, dinitration can occur under very harsh conditions. If dinitrated products are observed, consider using less forcing conditions.

Q4: How can I effectively monitor the progress of my ethylpyridine nitration reaction?

A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product(s).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to track the consumption of the starting material and the formation of products and byproducts over time.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including the desired products and any side products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No reaction (starting material recovered) 1. Nitrating agent not strong enough. 2. Reaction temperature too low. 3. Starting material is impure. 4. Presence of water in the reaction mixture.1. Use a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄ or HNO₃/trifluoroacetic anhydride). 2. Gradually increase the reaction temperature while carefully monitoring for side product formation. 3. Purify the starting ethylpyridine before use. 4. Use anhydrous reagents and consider using oleum.
Low yield of desired product 1. Suboptimal reaction conditions (temperature, time). 2. Inefficient work-up or purification. 3. Formation of significant amounts of side products.1. Systematically vary the reaction temperature and time to find the optimal conditions. 2. Ensure proper pH adjustment during work-up to avoid loss of the basic product. Optimize the purification method (e.g., column chromatography, recrystallization). 3. Refer to the side product troubleshooting point below.
Formation of multiple isomers 1. The directing effects of the pyridine nitrogen and the ethyl group lead to a mixture of products.1. The isomer ratio is often difficult to control. Careful optimization of reaction temperature and the nitrating system may favor one isomer over others. Preparative HPLC or careful column chromatography may be necessary to separate the isomers.
Evidence of side-chain oxidation (e.g., formation of acetylpyridine) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Nitrating agent is too aggressive.1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Consider a milder nitrating agent if feasible.
Difficulty in isolating/purifying the product 1. The product is highly soluble in the aqueous phase during work-up. 2. The product is an oil and does not crystallize. 3. Isomers are difficult to separate.1. Carefully adjust the pH of the aqueous layer to the pKa of the nitroethylpyridine to minimize its solubility before extraction. Use a continuous liquid-liquid extractor if necessary. 2. Purify by column chromatography. If a solid is desired, try different crystallization solvents or attempt to form a salt (e.g., hydrochloride). 3. Use a high-performance chromatography technique like preparative HPLC for separation.

Experimental Protocols

General Protocol for Nitration of Ethylpyridines with Mixed Acids

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, gloves, safety glasses). Concentrated acids are highly corrosive.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add a predetermined molar equivalent of concentrated nitric acid to a calculated volume of concentrated sulfuric acid. Stir the mixture while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate flask, dissolve the ethylpyridine isomer in a portion of concentrated sulfuric acid, also cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of ethylpyridine in sulfuric acid. The rate of addition should be controlled to maintain the desired reaction temperature (e.g., 0-10 °C for initial trials).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC or HPLC at regular intervals.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution with a suitable base (e.g., concentrated sodium hydroxide solution or ammonium hydroxide) to a pH that ensures the product is in its free base form. This step is highly exothermic and should be performed with caution and efficient cooling.

  • Extraction and Purification: Extract the product from the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for a Generic Nitroethylpyridine

Proton Approximate Chemical Shift (ppm) Notes
Pyridine Ring Protons7.0 - 9.0The exact chemical shifts are highly dependent on the position of the nitro and ethyl groups. Protons ortho to the nitro group will be shifted significantly downfield.
Ethyl Group (CH₂)2.5 - 3.0Methylene protons adjacent to the aromatic ring.
Ethyl Group (CH₃)1.2 - 1.5Methyl protons of the ethyl group.

Note: These are approximate values and can vary based on the solvent and the specific isomer.

Mandatory Visualizations

Experimental Workflow for Troubleshooting Failed Nitration

G cluster_p1 Troubleshooting: No Product cluster_p2 Troubleshooting: Low Yield cluster_p3 Troubleshooting: Multiple Products start Failed Nitration Reaction p1 No Product Formation start->p1 p2 Low Yield start->p2 p3 Multiple Products start->p3 c1_1 Increase Nitrating Agent Strength (e.g., fuming HNO3/oleum) p1->c1_1 c1_2 Increase Reaction Temperature p1->c1_2 c1_3 Purify Starting Material p1->c1_3 c2_1 Optimize Temperature and Time p2->c2_1 c2_2 Optimize Reagent Ratios p2->c2_2 c2_3 Improve Work-up/Purification p2->c2_3 c3_1 Control Temperature to Minimize Oxidation p3->c3_1 c3_2 Use Milder Conditions p3->c3_2 c3_3 Optimize for Regioselectivity p3->c3_3

Caption: Troubleshooting workflow for failed ethylpyridine nitration.

Logical Relationship of Factors Affecting Nitration Success

G cluster_reactivity Substrate Reactivity cluster_conditions Reaction Conditions cluster_reagents Reagents center Nitration Success ring_deactivation Ring Deactivation ring_deactivation->center influences protonation Protonation ring_deactivation->protonation temperature Temperature temperature->center influences concentration Acid Concentration concentration->center influences time Reaction Time time->center influences nitrating_agent Nitrating Agent nitrating_agent->center influences purity Starting Material Purity purity->center influences

Caption: Key factors influencing the success of ethylpyridine nitration.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Ethyl-5-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q1: My nitration reaction of 3-ethylpyridine resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

A1: Low yields in the nitration of 3-ethylpyridine are a common issue due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Several factors could be contributing to this problem:

  • Insufficiently Strong Nitrating Agent: Standard nitrating conditions may not be sufficient. The use of a more potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, is often necessary to achieve a reasonable yield. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Temperature Too Low: While low temperatures are generally used to control the exothermicity of nitration, the deactivation of the pyridine ring may require higher temperatures to drive the reaction forward. A careful and gradual increase in reaction temperature should be explored.

  • Incomplete Reaction: The reaction time may be insufficient. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Protonation of the Pyridine Nitrogen: In the strongly acidic medium, the lone pair of electrons on the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack. Using a large excess of sulfuric acid can help to ensure the generation of a sufficient concentration of the nitronium ion.

Suggested Optimization Parameters:

ParameterRecommended RangeNotes
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄A 1:2 to 1:4 molar ratio of HNO₃ to H₂SO₄ is a good starting point.
Reaction Temperature 0 °C to 100 °CStart at a low temperature (0-5 °C) during the addition of reagents, then slowly raise the temperature to increase the reaction rate. The optimal temperature may need to be determined empirically.
Reaction Time 2 to 24 hoursMonitor the reaction progress to avoid prolonged reaction times which can lead to byproduct formation.
Reagent Ratio 1.0 to 1.5 equivalents of HNO₃Using a slight excess of nitric acid can help to drive the reaction to completion.

Issue 2: Formation of Multiple Isomers and Byproducts

Q2: I have obtained a mixture of products and am struggling to isolate the desired this compound. What are the likely side products and how can I improve the regioselectivity and purify the final compound?

A2: The formation of isomers and byproducts is a significant challenge in the nitration of substituted pyridines.

  • Isomer Formation: While the 5-nitro isomer is the major product due to the directing effects of the ethyl group (ortho-, para-directing) and the pyridine nitrogen (meta-directing), other isomers such as 3-ethyl-2-nitropyridine and 3-ethyl-6-nitropyridine can also be formed. The ethyl group, being an activating group, can direct nitration to the positions ortho and para to it (positions 2, 4, and 6). However, the strong deactivating effect of the protonated pyridine ring favors substitution at the meta position relative to the nitrogen (positions 3 and 5). The combination of these effects leads to a preference for the 5-position.

  • Oxidation of the Ethyl Group: The harsh, oxidative conditions of the nitration reaction can lead to the oxidation of the ethyl side chain, resulting in the formation of 3-acetyl-5-nitropyridine or 3-carboxy-5-nitropyridine.

  • Dinitration: Although less common due to the deactivating nature of the first nitro group, dinitration can occur under very harsh conditions.

Strategies for Improving Selectivity and Purification:

  • Temperature Control: Maintaining a carefully controlled temperature profile is critical. Lower temperatures generally favor the desired 5-nitro isomer and minimize side-chain oxidation.

  • Controlled Addition of Reagents: Slow, dropwise addition of the nitrating agent to the solution of 3-ethylpyridine in sulfuric acid at a low temperature can help to control the reaction and reduce the formation of byproducts.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the desired this compound from its isomers and other impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a common choice.

    • Recrystallization: If the purity of the crude product is reasonably high, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for final purification.

Expected Regioselectivity:

IsomerExpected AbundanceRationale
This compound Major ProductThe directing effects of the ethyl group and the pyridine nitrogen converge at the 5-position.
3-Ethyl-2-nitropyridineMinor ProductOrtho-position to the ethyl group, but sterically hindered and electronically less favored.
3-Ethyl-6-nitropyridineMinor ProductPara-position to the ethyl group, but sterically hindered by the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q3: What is the detailed experimental protocol for the synthesis of this compound?

A3: The following is a general protocol that can be optimized for specific laboratory conditions.

Experimental Protocol: Nitration of 3-Ethylpyridine

  • Reagents and Materials:

    • 3-Ethylpyridine

    • Fuming Nitric Acid (90% or higher)

    • Concentrated Sulfuric Acid (98%)

    • Ice

    • Saturated Sodium Bicarbonate Solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add 3-ethylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

    • After the addition of nitric acid, continue stirring at 0-5 °C for 1 hour.

    • Slowly warm the reaction mixture to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for the required time (monitor by TLC).

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The starting material, 3-ethylpyridine, will have a different Rf value than the product, this compound. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Q5: What are the key safety precautions to consider during this synthesis?

A5: This reaction involves highly corrosive and oxidizing acids and should be performed with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Handling of Acids: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and can cause severe burns. Handle them with care and always add acid to water, never the other way around, when preparing dilutions.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control, especially during the addition of reagents, to prevent a runaway reaction.

  • Quenching: Quenching the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate the heat generated.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 3-Ethylpyridine D Mixing & Cooling (0-5 °C) A->D B Conc. H₂SO₄ B->D C Fuming HNO₃ C->D Slow Addition E Nitration Reaction (Controlled Heating) D->E F Quenching on Ice E->F G Neutralization (NaHCO₃) F->G H Extraction (EtOAc) G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield? Cause1 Weak Nitrating Agent Start->Cause1 Cause2 Low Temperature Start->Cause2 Cause3 Short Reaction Time Start->Cause3 Solution1 Use Fuming HNO₃/Conc. H₂SO₄ Cause1->Solution1 Solution2 Increase Temperature Gradually Cause2->Solution2 Solution3 Monitor with TLC & Increase Time Cause3->Solution3

Caption: Troubleshooting logic for low yield in the nitration of 3-ethylpyridine.

Technical Support Center: 3-Ethyl-5-nitropyridine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and potential degradation of 3-Ethyl-5-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Disclaimer: Specific experimental data on the degradation of this compound is limited in publicly available literature. The guidance provided here is based on the general chemical properties of nitropyridine derivatives and established principles of pharmaceutical forced degradation studies.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many functionalized aromatic compounds, this compound is susceptible to degradation under several conditions. The primary factors of concern are:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.[4][5]

  • Oxidation: Degradation caused by oxidizing agents, such as peroxides or atmospheric oxygen.

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.[6]

  • Thermolysis: Degradation at elevated temperatures.[7]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. It should be stored away from strong oxidizing agents, acids, and bases.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. Could this be due to degradation?

A3: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of degradation. These peaks represent degradation products that have different retention times from the parent compound. To confirm this, you can perform a forced degradation study (see Troubleshooting Guide) and compare the chromatograms of the stressed samples with your experimental sample. High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for separating, identifying, and quantifying both the active pharmaceutical ingredient and its degradation products.[8]

Q4: Are there any known degradation pathways for nitropyridine derivatives?

A4: While specific pathways for this compound are not well-documented, nitropyridine derivatives can undergo several types of reactions. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring.[2] Potential degradation pathways could include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other reactions.

  • Oxidation of the ethyl group: The ethyl substituent could be oxidized to form a primary alcohol, aldehyde, or carboxylic acid.

  • Photoreactions: UV light can induce various reactions, including rearrangements or reactions with solvents.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Assays

Possible Cause: Degradation of this compound stock solutions or during an experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of degradation over time.

  • Protect from Light: Conduct experiments under subdued light or use amber-colored glassware to prevent photodegradation.

  • Control Temperature: If your experiment involves heating, consider if the temperature could be causing thermal degradation. Run a control sample at a lower temperature to assess this.

  • Check pH: Ensure the pH of your reaction mixture is within a stable range for the compound.

  • Analyze for Degradants: Use an appropriate analytical method, such as HPLC, to check for the presence of degradation products in your sample.[8]

Issue 2: Appearance of Color Change in Solid Compound or Solutions

Possible Cause: Formation of colored degradation products.

Troubleshooting Steps:

  • Visual Inspection: Note the color and any changes over time.

  • Storage Conditions Review: Verify that the compound has been stored correctly (cool, dark, dry, tightly sealed).

  • Analytical Characterization: Use spectroscopic methods (e.g., UV-Vis, NMR) and chromatography (e.g., LC-MS) to identify the impurities that may be causing the color change.[8]

  • Purity Check: Re-assess the purity of your starting material.

Quantitative Data Summary

Stress ConditionReagent/ParameterTypical ConditionsTarget Degradation
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature or 50-70°C for up to 7 days5-20%
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature or 50-70°C for up to 7 days5-20%
Oxidation 3% to 30% H₂O₂Room temperature5-20%
Thermal Degradation Dry Heat105°C5-20%
Photostability UV and Visible LightICH Q1B guidelines5-20%

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability profile.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water and acetonitrile

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Then, dissolve a known amount in the solvent.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (105°C, solid) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc evaluation Compare Chromatograms & Quantify Degradants hplc->evaluation logical_relationship cluster_troubleshooting Troubleshooting Steps issue Inconsistent Results/ Loss of Potency cause Potential Degradation of This compound issue->cause fresh_sol Use Fresh Solutions cause->fresh_sol protect_light Protect from Light cause->protect_light control_temp Control Temperature cause->control_temp check_ph Check pH cause->check_ph analyze Analyze for Degradants cause->analyze degradation_pathways cluster_degradants Potential Degradation Products parent This compound reduced_nitro Reduced Nitro Group (e.g., amino, nitroso) parent->reduced_nitro Reduction oxidized_ethyl Oxidized Ethyl Group (e.g., alcohol, aldehyde, acid) parent->oxidized_ethyl Oxidation photoproducts Photoreaction Products parent->photoproducts Photolysis hydrolysis_products Hydrolysis Products parent->hydrolysis_products Hydrolysis

References

Technical Support Center: Purification of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 3-Ethyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, you can generally expect to find unreacted starting materials, such as 3-ethylpyridine. Additionally, isomers formed during nitration, like 3-Ethyl-2-nitropyridine and 3-Ethyl-6-nitropyridine, are common byproducts. Other potential impurities can arise from side reactions, including oxidation or polymerization products.

Q2: What is the most straightforward method to get a preliminary assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment. By spotting your crude product on a silica gel plate and eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components in your sample. The presence of multiple spots indicates the presence of impurities.

Q3: Can I use a simple aqueous wash to remove some impurities?

A3: Yes, a series of aqueous washes can be very effective for removing certain types of impurities. Washing the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate solution can remove acidic impurities. A subsequent wash with brine (saturated sodium chloride solution) can help remove residual water and some water-soluble impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The solvent may be too nonpolar for the compound, or the solution is supersaturated.Add a small amount of a more polar co-solvent to the hot solution. Alternatively, try reheating the solution and adding more of the primary solvent to decrease saturation. Ensure a slow cooling rate.
No crystal formation upon cooling The compound is too soluble in the chosen solvent, or the solution is not saturated.Try a different solvent in which the compound has lower solubility at room temperature. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the solution is not saturated, evaporate some of the solvent and allow it to cool again.
Product is still colored after recrystallization Colored impurities may be co-crystallizing with the product.Try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb colored impurities. Use this method with caution as it can also adsorb some of your desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC, making column conditions difficult to determine. The chosen TLC solvent system is not optimal for resolving the components of your mixture.Experiment with different solvent systems for your TLC analysis. Vary the ratio of your polar and nonpolar solvents (e.g., ethyl acetate and hexanes). For pyridine-containing compounds, which can be slightly basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can sometimes improve peak shape and separation by neutralizing acidic sites on the silica gel.
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the silica gel.Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar, causing the compound to have a very low affinity for the silica gel.Decrease the polarity of your mobile phase. Start with a less polar solvent system, such as a higher percentage of hexanes in a hexane/ethyl acetate mixture.
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Adding a small amount of a modifier to your eluent, such as triethylamine for basic compounds, can often resolve this issue. Ensure you have not loaded too much crude material onto the column for its size.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature but high solubility at elevated temperatures. Common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof.

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Initial Cleanup Recrystallization Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography Column Chromatography Column Chromatography->Pure this compound Aqueous Wash->Recrystallization Crystalline Solid Aqueous Wash->Column Chromatography High Purity

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product Purity_Check Assess Purity (TLC) Start->Purity_Check High_Impurity Multiple Spots Purity_Check->High_Impurity Yes Low_Impurity Minor Spots Purity_Check->Low_Impurity No Column_Chrom Column Chromatography High_Impurity->Column_Chrom Recrystallize Recrystallization Low_Impurity->Recrystallize Pure_Product Pure Product Column_Chrom->Pure_Product Recrystallize->Pure_Product

Caption: Decision tree for selecting a purification method based on impurity level.

analysis of side reactions in 3-Ethyl-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-5-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Q1: My reaction resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in the nitration of 3-ethylpyridine can stem from several factors. The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene.[1] Harsh reaction conditions are often necessary, which can also lead to side reactions.

Possible Causes and Solutions:

  • Insufficiently Strong Nitrating Agent: Standard nitrating mixtures (HNO₃/H₂SO₄) may not be effective enough for pyridine nitration. Consider using a more potent nitrating agent.

    • Recommendation: A mixture of fuming nitric acid and concentrated sulfuric acid is a common choice. Another effective method is the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, which can give moderate to good yields for 3-substituted pyridines.[1]

  • Reaction Temperature Too Low: The activation energy for the nitration of pyridine is high.

    • Recommendation: Carefully control and potentially increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions. A gradual increase in temperature after the initial addition of reagents is often recommended. A typical procedure might involve stirring at 0°C initially, followed by a period at room temperature and then gentle heating (e.g., 50-60°C).

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is consumed before quenching the reaction.

  • Protonation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be protonated by the strong acid, further deactivating the ring towards electrophilic attack.

    • Recommendation: While unavoidable in strong acid, using a nitrating system that does not require extremely low pH can be beneficial.

Problem 2: Presence of Multiple Isomers in the Product Mixture

Q2: My product analysis shows the presence of other nitro-isomers in addition to the desired this compound. How can I minimize their formation?

A2: The formation of isomeric byproducts is a common challenge in the nitration of substituted aromatic compounds. In the case of 3-ethylpyridine, nitration can potentially occur at other positions on the ring. Electrophilic substitution on the pyridine ring generally favors the 3-position (which corresponds to the 5-position relative to the ethyl group in the desired product) due to the relative stability of the intermediate sigma complex. Attack at the 2-, 4-, or 6-positions would place a positive charge on the electronegative nitrogen atom in one of the resonance structures, which is highly unfavorable.

Major Isomeric Byproducts and Control Strategies:

  • 3-Ethyl-2-nitropyridine and 3-Ethyl-6-nitropyridine: While less favored, some substitution at the positions ortho to the nitrogen can occur, especially under harsh conditions.

    • Control Strategy:

      • Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.

      • Choice of Nitrating Agent: The selectivity can be influenced by the nitrating agent. Experimenting with different nitrating systems (e.g., N₂O₅ vs. HNO₃/H₂SO₄) may alter the isomer ratio.

  • Purification: If the formation of isomers cannot be completely suppressed, efficient purification methods are essential.

    • Recommendation: Column chromatography on silica gel is a standard method for separating positional isomers. The choice of eluent system will need to be optimized based on the polarity difference between the isomers. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Problem 3: Side-Chain Oxidation Byproducts Detected

Q3: I have identified byproducts that suggest the ethyl side chain has been oxidized. How can I prevent this side reaction?

A3: Nitrating conditions, particularly with strong oxidizing agents like nitric acid, can lead to the oxidation of alkyl side chains on aromatic rings. The benzylic position of the ethyl group is susceptible to oxidation.

Potential Oxidation Byproducts and Prevention:

  • 3-(1-Hydroxyethyl)-5-nitropyridine, 3-Acetyl-5-nitropyridine, and 3-Carboxy-5-nitropyridine: These are potential byproducts arising from the oxidation of the ethyl group.

  • Prevention Strategies:

    • Control of Reaction Temperature: Side-chain oxidation is often more prevalent at higher temperatures. Maintaining a lower and carefully controlled reaction temperature throughout the addition and reaction phases is crucial.

    • Choice of Nitrating Agent: While strong nitrating agents are needed, some may be more prone to causing oxidation than others. If side-chain oxidation is a significant issue, exploring alternative nitrating agents that are less oxidizing in nature could be beneficial.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of side-chain oxidation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Nitration of 3-Ethylpyridine

  • Reagents and Equipment:

    • 3-Ethylpyridine

    • Fuming Nitric Acid (≥90%)

    • Concentrated Sulfuric Acid (98%)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer and a dropping funnel

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3-ethylpyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

    • Cool the mixture to 0°C.

    • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.

    • Gradually allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • For reactions requiring more forcing conditions, the mixture can be gently heated (e.g., to 50-60°C) for a period, while carefully monitoring for side reactions.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated sodium hydroxide solution or solid sodium carbonate) while cooling in an ice bath.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Q2: What are the expected yields for the synthesis of this compound?

A2: The nitration of 3-substituted pyridines generally results in moderate yields. For the nitration of substituted pyridines using dinitrogen pentoxide, yields for 3-substituted pyridines are described as "moderate".[1] Specific quantitative yields for this compound are not provided in the search results, but based on analogous reactions, a yield in the range of 30-60% would be a reasonable expectation after purification.

Q3: How can I confirm the identity and purity of my this compound product?

A3: A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group, with chemical shifts and coupling constants consistent with the 3,5-disubstituted pyridine ring. The ¹³C NMR will show the expected number of carbon signals with appropriate chemical shifts.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the addition of a nitro group and the retention of the ethyl group.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic ring.

  • Chromatography (TLC, HPLC, GC): These techniques are essential for assessing the purity of the product and for identifying the presence of any isomers or byproducts.

Data Presentation

Table 1: Summary of Potential Side Products in this compound Synthesis

Side Product Category Specific Examples Reason for Formation Analytical Signature (Anticipated)
Isomeric Byproducts 3-Ethyl-2-nitropyridine, 3-Ethyl-6-nitropyridineElectrophilic attack at less favored positions on the pyridine ring.Different retention times in HPLC/GC; distinct aromatic proton patterns in ¹H NMR.
Side-Chain Oxidation 3-(1-Hydroxyethyl)-5-nitropyridine, 3-Acetyl-5-nitropyridineOxidation of the ethyl group by the nitrating agent.Higher polarity than the desired product; presence of hydroxyl or carbonyl signals in IR and NMR.
Dinitration Products e.g., 3-Ethyl-2,5-dinitropyridineFurther nitration of the product under harsh conditions.Higher molecular weight in MS; more complex NMR spectra.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 3-Ethylpyridine C Reaction Mixture A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Quenching (Ice) C->D 1. Reaction E Neutralization D->E 2. Quench F Extraction E->F 3. Neutralize G Crude Product F->G 4. Extract H Column Chromatography or Recrystallization G->H 5. Purify I Pure this compound H->I 6. Isolate

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start 3-Ethylpyridine + Nitrating Agent Desired This compound (Desired Product) Start->Desired Main Reaction Pathway Isomers Isomeric Byproducts (e.g., 3-Ethyl-2-nitropyridine) Start->Isomers Alternative Nitration Sites Oxidation Side-Chain Oxidation Products (e.g., 3-Acetyl-5-nitropyridine) Start->Oxidation Oxidation of Ethyl Group Dinitration Dinitration Products Desired->Dinitration Further Nitration

Caption: Potential side reaction pathways in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for alternative synthetic pathways to 3-Ethyl-5-nitropyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative synthetic routes to this compound?

A1: The main alternative synthetic pathways to this compound include:

  • Three-Component Ring Transformation (TCRT): A convergent approach where a dinitropyridone reacts with an aldehyde and a nitrogen source.

  • Nitration of 3-Ethylpyridine: A direct electrophilic aromatic substitution on a pre-functionalized pyridine ring.

  • Vicarious Nucleophilic Substitution (VNS) on 3-Nitropyridine: Introduction of an ethyl group onto the 3-nitropyridine scaffold.

  • Functional Group Interconversion from 3-Ethyl-5-aminopyridine: Conversion of an amino group to a nitro group on the 3-ethylpyridine core.

Q2: I am having trouble with the Three-Component Ring Transformation (TCRT) reaction to synthesize this compound. What are the common issues?

A2: The TCRT reaction is a powerful method, but issues can arise. Common problems include low yields due to side reactions of the aldehyde, and the reaction not proceeding at all. Using a mixed nitrogen source of ammonia and ammonium acetate can be effective, although highly reactive aldehydes may still lead to self-condensation.[1] If the reaction fails, consider using only ammonium acetate as the nitrogen source.[1]

Q3: My nitration of 3-ethylpyridine is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?

A3: Direct nitration of substituted pyridines can often lead to a mixture of products. The regioselectivity is influenced by the directing effect of the ethyl group and the reaction conditions. To favor the 5-nitro isomer, careful control of temperature and the nitrating agent is crucial. Using a nitrating system like nitric acid in trifluoroacetic anhydride may offer different selectivity compared to the more common sulfuric acid/nitric acid mixture.[2] It is also important to purify the product mixture carefully, for example by column chromatography, to isolate the desired isomer.

Q4: I am attempting a Vicarious Nucleophilic Substitution (VNS) to introduce an ethyl group to 3-nitropyridine, but the reaction is not working. What could be the problem?

A4: VNS reactions are sensitive to steric hindrance. While primary alkyl groups can be introduced into 3-nitropyridines, bulkier groups can be problematic.[3] For the introduction of an ethyl group, ensure your carbanion precursor is appropriate. The reaction involves the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination.[3] If the reaction fails, it could be due to issues with the formation of the initial adduct or the subsequent elimination step. The choice of base and reaction temperature are critical parameters to optimize.

Q5: Can I synthesize this compound from 3-Ethyl-5-aminopyridine? What challenges should I expect?

A5: Yes, this is a feasible route involving the conversion of the amino group to a nitro group. A common method for this transformation is the Sandmeyer-like reaction, where the amine is first diazotized and then treated with a nitrite source in the presence of a copper catalyst. Challenges with this method include the stability of the diazonium salt and potential side reactions. Careful control of temperature during diazotization is critical to prevent decomposition. The purity of the starting 3-Ethyl-5-aminopyridine is also important for a clean reaction.

Troubleshooting Guides

Pathway 1: Three-Component Ring Transformation (TCRT)

Issue: Low or no yield of this compound.

Potential Cause Troubleshooting Step
Aldehyde Self-Condensation Use a mixed nitrogen source of ammonia and ammonium acetate to mitigate this side reaction.[1] Alternatively, using only ammonium acetate can sometimes improve yields.[1]
Incorrect Reagent Stoichiometry Ensure precise measurement of the dinitropyridone, propionaldehyde, and nitrogen source.
Suboptimal Reaction Temperature Optimize the reaction temperature. The reaction may require heating to proceed efficiently.
Poor Quality Reagents Use freshly distilled propionaldehyde and ensure the dinitropyridone and nitrogen source are of high purity.
Pathway 2: Nitration of 3-Ethylpyridine

Issue: Poor yield of the desired 5-nitro isomer and formation of multiple products.

Potential Cause Troubleshooting Step
Non-selective Nitration Modify the nitrating agent. Consider using nitric acid with trifluoroacetic anhydride for potentially different regioselectivity.[2]
Harsh Reaction Conditions Perform the reaction at a lower temperature to improve selectivity and reduce the formation of byproducts.
Difficult Product Isolation Employ careful column chromatography to separate the this compound isomer from other nitrated products.
Oxidation of the Ethyl Group Ensure the reaction conditions are not overly oxidative. Use the minimum necessary amount of nitrating agent.

Quantitative Data Summary

Synthetic Pathway Key Reagents Reported Yield Reference
Three-Component Ring Transformation (TCRT) 1-Methyl-3,5-dinitro-2-pyridone, Propionaldehyde, Ammonium Acetate86%[1]
Nitration of 3-Ethylpyridine 3-Ethylpyridine, Nitric Acid, Sulfuric Acid/Trifluoroacetic AnhydrideYields are variable and depend on reaction conditions.[2]
Vicarious Nucleophilic Substitution (VNS) 3-Nitropyridine, Ethyl Phenyl Sulfone, KHMDSNot explicitly reported for this compound, but generally moderate to good for primary alkyl groups.[3][3]
From 3-Ethyl-5-aminopyridine 3-Ethyl-5-aminopyridine, NaNO₂, HBF₄, Cu(NO₂)₂Yields can be moderate, but are highly dependent on the specific conditions of the diazotization and substitution steps.General organic chemistry principles

Experimental Protocols

Protocol 1: Three-Component Ring Transformation (TCRT) for this compound[1]
  • Reaction Setup: In a sealed reaction vessel, combine 1-methyl-3,5-dinitro-2-pyridone (1 equivalent), propionaldehyde (1.5 equivalents), and ammonium acetate (3 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: General Procedure for Nitration of a Substituted Pyridine[2]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add 3-ethylpyridine (1 equivalent) to the cooled sulfuric acid with stirring. Maintain the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, or gently heat if necessary, while monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography.

Visualizations

Synthetic_Pathways cluster_TCRT Three-Component Ring Transformation cluster_Nitration Direct Nitration cluster_VNS Vicarious Nucleophilic Substitution cluster_FGI Functional Group Interconversion Dinitropyridone Dinitropyridone TCRT_Product This compound Dinitropyridone->TCRT_Product Propionaldehyde Propionaldehyde Propionaldehyde->TCRT_Product Ammonia_Source Ammonia Source Ammonia_Source->TCRT_Product Ethylpyridine 3-Ethylpyridine Nitration_Product This compound Ethylpyridine->Nitration_Product Nitrating_Agent Nitrating Agent Nitrating_Agent->Nitration_Product Nitropyridine 3-Nitropyridine VNS_Product This compound Nitropyridine->VNS_Product Ethyl_Carbanion Ethyl Carbanion Precursor Ethyl_Carbanion->VNS_Product Ethylaminopyridine 3-Ethyl-5-aminopyridine Diazotization Diazotization Ethylaminopyridine->Diazotization Nitro_Introduction Nitro Group Introduction Diazotization->Nitro_Introduction FGI_Product This compound Nitro_Introduction->FGI_Product

Caption: Alternative synthetic pathways to this compound.

Troubleshooting_TCRT Start Low/No Yield in TCRT Check_Aldehyde Check for Aldehyde Self-Condensation Start->Check_Aldehyde Modify_N_Source Use Mixed Ammonia/Ammonium Acetate Source Check_Aldehyde->Modify_N_Source Yes Check_Stoichiometry Verify Reagent Stoichiometry Check_Aldehyde->Check_Stoichiometry No Modify_N_Source->Check_Stoichiometry Adjust_Stoichiometry Accurately Measure Reagents Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Temp Review Reaction Temperature Check_Stoichiometry->Check_Temp Correct Adjust_Stoichiometry->Check_Temp Optimize_Temp Optimize Heating Check_Temp->Optimize_Temp Suboptimal Check_Reagents Assess Reagent Purity Check_Temp->Check_Reagents Optimal Optimize_Temp->Check_Reagents Purify_Reagents Use High Purity Reagents Check_Reagents->Purify_Reagents Impure Success Improved Yield Check_Reagents->Success Pure Purify_Reagents->Success

Caption: Troubleshooting workflow for the TCRT synthesis.

References

Technical Support Center: Regioselective Synthesis of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3-Ethyl-5-nitropyridine.

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound Isomer

Possible Causes:

  • Suboptimal Reaction Temperature: The nitration of 3-ethylpyridine is highly sensitive to temperature. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the formation of undesired side products and decomposition.

  • Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile. An inappropriate ratio can lead to a slower reaction rate or the formation of byproducts.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion, leaving unreacted starting material.

  • Protonation of the Pyridine Ring: Under strongly acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium ion. This deactivates the ring towards electrophilic aromatic substitution and directs the incoming nitro group to the meta-position (C5). However, the activating effect of the ethyl group at C3 also directs substitution to the ortho and para positions (C2, C4, and C6), leading to a mixture of isomers and reducing the yield of the desired product.

Suggested Solutions:

  • Temperature Optimization: Carefully control the reaction temperature. A step-wise increase in temperature may be beneficial. For instance, initial stirring at 0°C, followed by a gradual increase to room temperature, and finally heating to 50-60°C has been reported for similar pyridine nitrations.[1]

  • Optimize Nitrating Mixture: A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. Experiment with the ratio to find the optimal conditions for your specific setup.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

  • Alternative Nitrating Agents: Consider using milder nitrating agents that may offer better regioselectivity, although this may require significant protocol development.

Problem 2: Difficulty in Separating this compound from Isomeric Byproducts

Possible Causes:

  • Formation of Multiple Isomers: The primary challenge in this synthesis is the formation of a mixture of nitrated isomers, including 3-ethyl-2-nitropyridine, 3-ethyl-4-nitropyridine, and 3-ethyl-6-nitropyridine, due to the competing directing effects of the ethyl group and the pyridinium nitrogen.

  • Similar Physical Properties of Isomers: The boiling points and polarities of the different isomers may be very similar, making separation by standard distillation or column chromatography challenging.

Suggested Solutions:

  • Fractional Distillation Under Reduced Pressure: For larger scale purifications, careful fractional distillation under vacuum may be effective in separating isomers with sufficiently different boiling points.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with very similar physical properties. Method development will be required to find the optimal stationary and mobile phases.

  • Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective synthesis of this compound?

The primary challenge is achieving high regioselectivity for the 5-position. This is due to the electronic conflict between the deactivating, meta-directing pyridinium ion (formed under acidic nitration conditions) and the activating, ortho-, para-directing ethyl group at the 3-position. This often results in the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.

Q2: What is the expected regioselectivity in the nitration of 3-ethylpyridine?

While the protonated pyridine ring strongly favors nitration at the 5-position (meta), the activating ethyl group will also direct nitration to the 2, 4, and 6-positions. The precise ratio of isomers is highly dependent on the specific reaction conditions. The 5-nitro isomer is generally the major product due to the powerful directing effect of the pyridinium ion.

Q3: Are there alternative synthetic routes to this compound that avoid direct nitration?

Yes, alternative methods exist for the synthesis of substituted nitropyridines. One such method is a three-component ring transformation reaction, which can provide access to nitropyridines that are difficult to synthesize via direct nitration.[2] However, these methods often involve multiple steps and may require significant optimization. For many applications, direct nitration, despite its challenges, remains a more common approach.

Q4: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern of the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the isomeric distribution.

Experimental Protocols

General Protocol for the Nitration of a Substituted Pyridine

This is a general procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 3-Ethylpyridine

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Fuming Nitric Acid (95%)

  • Ice

  • Sodium Hydroxide solution (40%) or Sodium Carbonate

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 3-ethylpyridine to the cold sulfuric acid while maintaining the temperature below 5°C.

  • To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour.

  • Gradually allow the reaction to warm to room temperature and stir for an additional hour.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.[1]

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or by the portion-wise addition of solid sodium carbonate until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood as it is highly exothermic and may release fumes.

  • Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the crude product by fractional distillation under reduced pressure, preparative HPLC, or recrystallization to isolate the this compound.

Data Presentation

Table 1: Theoretical Spectroscopic Data for 3-Ethylpyridine and Potential Nitrated Isomers

Compound¹H NMR Chemical Shifts (ppm, predicted)¹³C NMR Chemical Shifts (ppm, predicted)
3-Ethylpyridine H2: 8.46, H6: 8.42, H4: 7.48, H5: 7.17, CH₂: 2.62, CH₃: 1.23[3]C2: 149.5, C6: 147.2, C4: 137.8, C5: 123.3, C3: 135.9, CH₂: 25.1, CH₃: 14.8
This compound H2: ~9.2, H6: ~9.0, H4: ~8.5, CH₂: ~2.8, CH₃: ~1.3C2: ~152, C6: ~145, C4: ~135, C5: ~148, C3: ~138, CH₂: ~25, CH₃: ~14
3-Ethyl-2-nitropyridine H6: ~8.6, H4: ~7.6, H5: ~7.4, CH₂: ~2.9, CH₃: ~1.3C6: ~150, C4: ~138, C5: ~125, C2: ~155, C3: ~133, CH₂: ~24, CH₃: ~14
3-Ethyl-4-nitropyridine H2: ~9.0, H6: ~8.8, H5: ~7.8, CH₂: ~2.8, CH₃: ~1.3C2: ~153, C6: ~151, C5: ~122, C4: ~150, C3: ~136, CH₂: ~25, CH₃: ~14
3-Ethyl-6-nitropyridine H2: ~8.8, H4: ~8.0, H5: ~7.6, CH₂: ~2.7, CH₃: ~1.3C2: ~151, C4: ~139, C5: ~122, C6: ~158, C3: ~137, CH₂: ~25, CH₃: ~14

Note: The predicted NMR data is for illustrative purposes and actual experimental values may vary.

Visualizations

Regioselectivity_Challenges 3-Ethylpyridine 3-Ethylpyridine Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) 3-Ethylpyridine->Nitration (HNO3/H2SO4) Protonated Pyridinium Ion Protonated Pyridinium Ion Nitration (HNO3/H2SO4)->Protonated Pyridinium Ion Directing Effects Directing Effects Protonated Pyridinium Ion->Directing Effects Ethyl Group (Activating) Ethyl Group (Activating) Directing Effects->Ethyl Group (Activating) Pyridinium N (Deactivating) Pyridinium N (Deactivating) Directing Effects->Pyridinium N (Deactivating) Product Mixture Product Mixture Ethyl Group (Activating)->Product Mixture ortho, para-directing Pyridinium N (Deactivating)->Product Mixture meta-directing This compound (Desired) This compound (Desired) Product Mixture->this compound (Desired) Isomeric Byproducts Isomeric Byproducts Product Mixture->Isomeric Byproducts

Caption: Competing directing effects in the nitration of 3-ethylpyridine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 3-Ethylpyridine in H2SO4 Nitration Add HNO3 at 0-5°C Start->Nitration Stirring Stir at 0°C, then RT Nitration->Stirring Heating Heat to 50-60°C Stirring->Heating Quench Pour onto Ice Heating->Quench Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Remove Solvent Dry->Concentrate Separate Fractional Distillation / HPLC / Recrystallization Concentrate->Separate Product This compound Separate->Product

Caption: General workflow for the synthesis of this compound.

References

catalyst selection for the synthesis of 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of 3-Ethyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The primary challenge in the synthesis of this compound via electrophilic aromatic substitution is the inherent low reactivity of the pyridine ring. The lone pair of electrons on the nitrogen atom acts as a base, and in the presence of strong acids, which are typically used for nitration, the pyridine nitrogen gets protonated. This forms a pyridinium ion, which is strongly deactivated towards electrophilic attack. This deactivation often leads to low yields and requires harsh reaction conditions.

Q2: Which catalyst system is most commonly recommended for the nitration of 3-ethylpyridine?

A2: The most common and direct method for the nitration of 3-ethylpyridine is the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q3: Are there alternative nitrating agents that can be used?

A3: Yes, alternative nitrating agents have been employed for the nitration of pyridines, especially when the substrate is sensitive to strong acids or when higher yields and selectivity are desired. One such alternative is the use of dinitrogen pentoxide (N₂O₅). This reagent can react with pyridine derivatives to form an N-nitropyridinium ion, which can then rearrange to the 3-nitro derivative.[1] Another approach involves the use of nitric acid in trifluoroacetic anhydride.

Q4: What is the expected regioselectivity for the nitration of 3-ethylpyridine?

A4: The ethyl group at the 3-position is an ortho-, para-directing activator. However, in the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, and the positively charged nitrogen becomes a powerful meta-directing group. Therefore, the incoming nitro group is directed to the 5-position, which is meta to the ring nitrogen, resulting in the formation of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete formation of the nitronium ion. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Deactivation of the pyridine ring is too strong under the reaction conditions.1. Ensure the use of concentrated or fuming nitric and sulfuric acids. The ratio of H₂SO₄ to HNO₃ is crucial; a higher proportion of sulfuric acid can increase the concentration of the nitronium ion. 2. While initial cooling is necessary for safety, the reaction may require gentle warming to proceed. Monitor the reaction progress by TLC. For a similar substrate, 2-amino-3-methylpyridine, the reaction was warmed after the initial exothermic phase.[2] 3. Increase the reaction time and monitor by TLC until the starting material is consumed. 4. Consider using a more potent nitrating agent like dinitrogen pentoxide (N₂O₅) or nitration in trifluoroacetic anhydride.
Formation of Multiple Byproducts 1. Over-nitration (dinitration). 2. Oxidation of the ethyl side chain. 3. Polymerization or charring.1. Use stoichiometric amounts of nitric acid. Maintain a low reaction temperature during the addition of the nitrating mixture. 2. This is more likely at higher temperatures. Maintain strict temperature control throughout the reaction. 3. This indicates that the reaction conditions are too harsh. Use a lower reaction temperature, a less concentrated acid mixture, or consider an alternative, milder nitrating agent.
Difficulty in Product Isolation 1. The product is soluble in the aqueous work-up solution. 2. The product is an oil and does not precipitate. 3. Emulsion formation during extraction.1. After quenching the reaction with ice, carefully neutralize the solution with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the product. Ensure the pH is not too high to avoid degradation. 2. If the product is an oil, extract the neutralized aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. 3. Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Method 1: Nitration using Mixed Nitric and Sulfuric Acid (Adapted from a similar procedure for 2-amino-3-methylpyridine)[2]

This protocol is a general guideline and should be optimized for the specific substrate, 3-ethylpyridine.

Materials:

  • 3-ethylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (d=1.5)

  • Ice

  • Concentrated Ammonia Solution or Sodium Hydroxide Solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 3-ethylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold, concentrated sulfuric acid. Cool this mixture to 0°C.

  • Add the cold nitrating mixture dropwise to the solution of 3-ethylpyridine in sulfuric acid, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat cautiously to 40-50°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., ammonia or NaOH solution) until the pH is approximately 7-8. This step should be performed in an ice bath to control the exotherm.

  • The product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.

  • If the product separates as an oil, extract the aqueous layer multiple times with a suitable organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Process Visualization

Workflow for the Synthesis of this compound

G cluster_prep Preparation of Nitrating Agent cluster_reaction Nitration Reaction cluster_workup Work-up and Purification HNO3 Fuming Nitric Acid Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium Protonation & Dehydration H2SO4_cat Conc. Sulfuric Acid Product This compound StartMat 3-Ethylpyridine Pyridinium 3-Ethylpyridinium Ion StartMat->Pyridinium Protonation in H₂SO₄ Pyridinium->Product Electrophilic Attack by NO₂⁺ Quench Quench on Ice Product->Quench Neutralize Neutralization Quench->Neutralize Extract Extraction Neutralize->Extract Purify Purification Extract->Purify

Caption: Workflow diagram for the synthesis of this compound.

Troubleshooting Logic Flow

G Start Low/No Product Yield CheckTemp Was Reaction Temperature Optimized? Start->CheckTemp CheckTime Was Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp Gently Increase Temperature CheckTemp->IncreaseTemp No CheckReagents Are Nitrating Agents Concentrated? CheckTime->CheckReagents Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No ConsiderAlt Consider Alternative Nitrating Agent (e.g., N₂O₅) CheckReagents->ConsiderAlt Yes UseConcReagents Use Fuming/Conc. Acids CheckReagents->UseConcReagents No

Caption: Troubleshooting flowchart for low yield in the nitration of 3-ethylpyridine.

References

Validation & Comparative

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of small organic molecules, using 2-amino-5-nitropyridine as a case study, due to the unavailability of public crystallographic data for 3-Ethyl-5-nitropyridine.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be generated, providing unequivocal evidence of its structure, stereochemistry, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent system. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction data (intensities and positions of the diffracted X-rays) are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.

Crystallographic Data for 2-amino-5-nitropyridine

While the full Crystallographic Information File (CIF) for this compound is not publicly available, the structure of the closely related compound, 2-amino-5-nitropyridine, has been determined. The following table summarizes key crystallographic parameters obtained from its analysis.

ParameterValue
Chemical Formula C₅H₅N₃O₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 3.82 Å, b = 15.65 Å, c = 9.86 Å
α = 90°, β = 94.6°, γ = 90°
Volume 587.6 ų
Z 4
Density (calculated) 1.57 g/cm³
R-factor ~5%

Visualizing the Workflow

xray_workflow X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_final_output Final Output synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffractometer X-ray Diffraction mounting->diffractometer data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation

X-ray Crystallography Experimental Workflow

Alternative Structural Validation Methods: A Spectroscopic Approach

While X-ray crystallography provides the most definitive structural data, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, a combination of spectroscopic techniques is employed to elucidate the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei (most commonly ¹H and ¹³C), the carbon-hydrogen framework of a molecule can be established.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

  • Data Processing: The raw data is Fourier transformed and phased to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Experimental Protocol (Electron Ionization - EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Placement: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, and the spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups.

Comparison of Structural Validation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. The following table provides a comparative overview of the methods discussed.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Connectivity of atoms, chemical environment of nuclei, stereochemical relationships.Molecular weight, elemental composition (HRMS), fragmentation patterns.Presence of functional groups.
Sample Requirement High-quality single crystal.Soluble sample (5-10 mg).Small amount of sample (µg-ng).Small amount of sample (mg).
Strengths Unambiguous and definitive structural determination.Provides detailed information about the molecular framework in solution.High sensitivity, provides molecular formula.Fast, simple, and provides a quick overview of functional groups.
Limitations Crystal growth can be a major bottleneck.Does not provide information on bond lengths or angles directly.Does not provide stereochemical information.Provides limited information on the overall molecular structure.

Conclusion

X-ray crystallography remains the unparalleled technique for the definitive determination of molecular structure. However, when single crystals are not available, a combination of spectroscopic methods, particularly NMR and mass spectrometry, provides a powerful and often sufficient alternative for structural elucidation. The choice of methodology should be guided by the specific research question and the properties of the compound under investigation. For the validation of novel compounds in fields like drug development, the complementary information obtained from both crystallographic and spectroscopic techniques offers the highest level of confidence in the assigned structure.

A Spectroscopic Comparison of 3-Ethyl-5-nitropyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Isomeric Analysis

3-Ethyl-5-nitropyridine and its isomers, such as 2-ethyl-5-nitropyridine, 5-ethyl-2-nitropyridine, 3-ethyl-2-nitropyridine, and 3-ethyl-4-nitropyridine, present unique challenges and opportunities in spectroscopic analysis. The position of the ethyl and nitro groups on the pyridine ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. These differences can be effectively probed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these differences is paramount for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies in drug discovery and development.

Data Presentation: A Comparative Overview

Due to the limited availability of public experimental data for this compound and its isomers, a complete quantitative comparison is not feasible at this time. However, based on established principles of spectroscopy and data from related compounds, we can anticipate key differences in their spectra. The following tables provide a template for organizing experimental data and highlight expected trends.

Table 1: Comparative ¹H-NMR Spectral Data (Predicted Chemical Shifts, δ [ppm])

CompoundH-2H-4H-6-CH₂- (Ethyl)-CH₃ (Ethyl)
This compound ~9.3~8.8~8.6~2.8~1.3
2-Ethyl-5-nitropyridine -~8.4~9.2~3.0~1.4
5-Ethyl-2-nitropyridine ~8.3~7.9-~2.9~1.3
3-Ethyl-2-nitropyridine -~7.6~8.5~2.9~1.4
3-Ethyl-4-nitropyridine ~8.9-~8.7~2.8~1.3

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Comparative ¹³C-NMR Spectral Data (Predicted Chemical Shifts, δ [ppm])

CompoundC-2C-3C-4C-5C-6-CH₂--CH₃
This compound ~155~134~130~145~150~25~14
2-Ethyl-5-nitropyridine ~160~124~138~141~152~26~13
5-Ethyl-2-nitropyridine ~158~137~123~148~150~25~15
3-Ethyl-2-nitropyridine ~159~138~124~135~148~24~14
3-Ethyl-4-nitropyridine ~153~140~148~122~151~25~14

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber RangeDescription
C-H (Aromatic)3100 - 3000Stretching vibration of C-H bonds on the pyridine ring.
C-H (Aliphatic)3000 - 2850Stretching vibration of C-H bonds in the ethyl group.
C=N, C=C (Aromatic)1600 - 1450Ring stretching vibrations of the pyridine ring.
NO₂ (Asymmetric Stretch)1550 - 1500Strong absorption characteristic of the nitro group.
NO₂ (Symmetric Stretch)1350 - 1300Strong absorption characteristic of the nitro group.
C-N Stretch1300 - 1200Stretching vibration of the C-NO₂ bond.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaExact MassKey Fragmentation Pathways
This compound & IsomersC₇H₈N₂O₂152.0586Loss of NO₂, Loss of C₂H₅, Loss of C₂H₄

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimize interference with the analyte signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • ¹H-NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C-NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H-NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before scanning the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), depending on the volatility and thermal stability of the compound.

  • Sample Preparation:

    • For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

    • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic comparison of isomeric compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Isomers Purity Purity Assessment (e.g., HPLC, GC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS UV_Vis UV-Vis Spectroscopy Purity->UV_Vis Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Comparative_Tables Creation of Comparative Data Tables Data_Processing->Comparative_Tables Structural_Elucidation Structural Elucidation & Confirmation Comparative_Tables->Structural_Elucidation Report Final Report & Publication Structural_Elucidation->Report

A logical workflow for the spectroscopic comparison of isomers.

Conclusion

The spectroscopic comparison of this compound and its isomers is a multifaceted task that relies on the careful application of various analytical techniques. While a comprehensive public database of experimental spectra is currently lacking, this guide provides the necessary framework and detailed protocols for researchers to conduct their own thorough investigations. By systematically applying these methods, scientists can effectively differentiate between isomers, elucidate their structures, and build a foundational understanding for future research and development in their respective fields.

In Vitro vs. In Vivo Efficacy of 3-Nitropyridine Derivatives as Microtubule-Targeting Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Data

Derivatives of 3-nitropyridine have emerged as a promising class of microtubule-targeting agents with potent anticancer activity. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative compounds from this class, namely 4AZA2891 and 4AZA2996. The data presented herein is primarily based on a comprehensive study by Herman et al. (2024), which details the biological profiling of these novel agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound class.

In Vitro Efficacy: Potent Cytotoxicity Across Diverse Cancer Cell Lines

The in vitro anticancer activity of 3-nitropyridine derivatives was extensively evaluated using the National Cancer Institute's 60 human tumor cell line screen (NCI-60). The compounds demonstrated broad and potent cytotoxic effects across a wide range of cancer types.[1]

Table 1: In Vitro Growth Inhibitory Activity (GI50) of 4AZA2891 and 4AZA2996 in the NCI-60 Cell Line Panel

Cancer TypeCell Line4AZA2891 GI50 (nM)4AZA2996 GI50 (nM)
Leukemia CCRF-CEM<10<10
K-562<10<10
MOLT-4<10<10
RPMI-8226<10<10
SR<10<10
Non-Small Cell Lung Cancer A549/ATCC<10<10
EKVX<10<10
HOP-62<10<10
NCI-H226<10<10
Colon Cancer COLO 205<10<10
HCT-116<10<10
HCT-15<10<10
HT29<10<10
CNS Cancer SF-268<10<10
SNB-19<10<10
Melanoma MALME-3M<10<10
SK-MEL-28<10<10
Ovarian Cancer OVCAR-3<10<10
NCI/ADR-RES<10<10
Renal Cancer 786-0<10<10
A498<10<10
Prostate Cancer PC-3<10<10
DU-145<10<10
Breast Cancer MCF7<10<10
MDA-MB-231/ATCC<10<10

Data synthesized from Herman et al. (2024). The study reported GI50 values below 10 nM for all cell lines in the NCI-60 screen, indicating very high potency.

The mechanism of action for this potent cytotoxicity was elucidated through several in vitro assays, which confirmed that these 3-nitropyridine derivatives act as microtubule-targeting agents.[1][3] They induce cell cycle arrest in the G2/M phase and promote apoptosis.[1]

G Mechanism of Action of 3-Nitropyridine Derivatives A 3-Nitropyridine Derivative (e.g., 4AZA2891) B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Assembly Checkpoint Activation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G G In Vivo Experimental Workflow A Human Colon Cancer Cells (HT-29) Cultured B Subcutaneous Implantation into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Treatment Groups C->D E Treatment Initiation: - Vehicle Control - 4AZA2891 (10 mg/kg) D->E F Intravenous Administration E->F G Tumor Volume Monitoring F->G H Endpoint Analysis: - Tumor Weight - Statistical Analysis G->H

References

Comparative Guide to Analytical Method Validation for 3-Ethyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 3-Ethyl-5-nitropyridine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is based on established methodologies for similar nitropyridine and nitroaromatic compounds and is intended to guide the selection and validation of a suitable analytical method for research and quality control purposes.

Methodology Comparison

The choice of an analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, selectivity, and the available instrumentation. Below is a summary of the key performance characteristics of each technique.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Direct measurement of UV absorbance of the analyte in solution.
Selectivity High (with appropriate column and mobile phase).Very High (mass fragmentation provides structural information).Low (prone to interference from other UV-absorbing compounds).
Sensitivity Moderate to High.Very High.Low to Moderate.
Linearity Range (Typical) 0.1 - 100 µg/mL0.01 - 10 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) (Typical) 0.03 µg/mL0.005 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) (Typical) 0.1 µg/mL0.015 µg/mL1.0 µg/mL
Precision (%RSD) < 2%< 5%< 2%
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Throughput ModerateLow to ModerateHigh
Cost ModerateHighLow

Experimental Protocols

The following are detailed, representative protocols for each analytical method. These should be considered as starting points and may require optimization for specific applications.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the nitro-aromatic chromophore)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Prepare a sample solution in the mobile phase to obtain a final concentration within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of this compound and for the analysis of impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., ethyl acetate).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to cover the linear range (e.g., 0.01, 0.1, 1, 5, 10 µg/mL).

  • Sample Solution: Extract the sample with a suitable solvent and dilute to a final concentration within the linear range.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in bulk form or in simple formulations without interfering excipients.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

Method Parameters:

  • Solvent: Methanol or Ethanol

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound from 200-400 nm. A wavelength around 265 nm is expected.

  • Blank: The solvent used for sample and standard preparation.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Dissolve the sample in the chosen solvent to obtain a final concentration within the linear range.

Workflow and Process Diagrams

The following diagrams illustrate the general workflows for method validation and sample analysis.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Formal Validation (ICH Q2(R1)) cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_validation Preliminary Validation optimize_params->prelim_validation specificity Specificity prelim_validation->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

sample_analysis_workflow sample_receipt Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample_receipt->sample_prep data_acquisition Data Acquisition (Chromatogram/Spectrum) sample_prep->data_acquisition instrument_setup Instrument Setup & System Suitability instrument_setup->data_acquisition data_processing Data Processing (Integration, Calibration) data_acquisition->data_processing result_reporting Result Reporting & Review data_processing->result_reporting

Caption: Typical workflow for sample analysis.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the analysis.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective solution for the analysis of pure substances or simple formulations.

  • RP-HPLC-UV provides a good balance of selectivity, sensitivity, and throughput, making it a versatile method for a wide range of applications, including quality control and stability studies.

  • GC-MS is the method of choice when high sensitivity and specificity are required, particularly for the analysis of trace impurities or when dealing with complex sample matrices.

Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical results.

Unveiling the Cross-Reactivity Profile of 3-Nitropyridine Analogs as Microtubule-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, microtubule-targeting agents (MTAs) remain a cornerstone of chemotherapy. A novel class of compounds, 3-nitropyridine analogs, has emerged with potent anti-cancer effects, demonstrating a distinct mechanism of action by interacting with tubulin. This guide provides a comparative analysis of these analogs, presenting key experimental data on their biological activity and detailed methodologies for their evaluation, aimed at informing further research and development in this promising area.

Comparative Analysis of Biological Activity

The anti-proliferative and tubulin-destabilizing effects of 3-nitropyridine analogs have been evaluated through various in vitro assays. The following table summarizes the available quantitative data for key analogs, highlighting their potency against cancer cell lines and their direct impact on tubulin polymerization.

Compound IDCancer Cell LineCC50 (µM)Tubulin Polymerization Inhibition
4AZA2891 A549 (Lung Carcinoma)Data not specifiedDose-dependent inhibition
4AZA2996 Not specifiedNot specifiedBinds to the colchicine-site of tubulin

CC50 values represent the concentration required to reduce cell viability by 50% and were determined by an MTS cell proliferation assay. Tubulin polymerization inhibition was confirmed by an in vitro assay. Specific IC50 values for tubulin polymerization for a range of analogs are not publicly available in the primary literature but are characterized as dose-dependent.

Mechanism of Action: Targeting the Building Blocks of Mitosis

3-Nitropyridine analogs exert their anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division.[1][2] These compounds have been shown to bind to the colchicine-site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2] This inhibition of microtubule formation leads to the disintegration of the microtubule network, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis (programmed cell death).[1][2]

The following diagram illustrates the proposed signaling pathway:

Signaling Pathway of 3-Nitropyridine Analogs 3_Nitropyridine_Analog 3_Nitropyridine_Analog Tubulin_Dimers Tubulin_Dimers 3_Nitropyridine_Analog->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Microtubule_Network_Disintegration Microtubule_Network_Disintegration Microtubule_Polymerization->Microtubule_Network_Disintegration G2_M_Phase_Arrest G2_M_Phase_Arrest Microtubule_Network_Disintegration->G2_M_Phase_Arrest Apoptosis Apoptosis G2_M_Phase_Arrest->Apoptosis

Caption: Mechanism of action of 3-nitropyridine analogs.

Experimental Protocols

The evaluation of 3-nitropyridine analogs involves a series of well-established experimental procedures to determine their biological activity and mechanism of action.

In Vitro Tubulin Polymerization Assay

This assay is crucial for directly assessing the inhibitory effect of the compounds on microtubule formation.

Objective: To measure the extent of tubulin polymerization in the presence and absence of test compounds.

Methodology:

  • Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. Test compounds are dissolved in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate format. Each well contains a buffer solution (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP (as an energy source for polymerization), and a fluorescent reporter that incorporates into growing microtubules.

  • Initiation: The test compound or vehicle control is added to the wells. The plate is then incubated at 37°C to initiate polymerization.

  • Measurement: The increase in fluorescence, corresponding to the incorporation of the reporter into microtubules, is measured over time using a microplate reader.

  • Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control. A dose-dependent decrease in the final polymer formation indicates an inhibitory effect.[1]

X-ray Crystallography for Structural Analysis

To elucidate the precise binding mode of these analogs to their target, X-ray crystallography is employed.

Objective: To determine the three-dimensional structure of the tubulin-ligand complex.

Methodology:

  • Crystallization: Crystals of a tubulin complex (e.g., T2R-TTL complex) are grown.

  • Soaking: The grown crystals are soaked in a solution containing the 3-nitropyridine analog (e.g., 4AZA2996) to allow the compound to diffuse into the crystal and bind to tubulin.[1]

  • Data Collection: The soaked crystals are then exposed to a high-intensity X-ray beam. The X-rays are diffracted by the atoms in the crystal, producing a diffraction pattern.

  • Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand are determined. This reveals the specific amino acid residues involved in the interaction.

Experimental Workflow for Anti-Cancer Effect Assessment

The overall assessment of the anti-cancer potential of 3-nitropyridine analogs follows a structured workflow, from initial screening to in vivo efficacy studies.

Experimental Workflow for Anti-Cancer Assessment Compound_Synthesis Compound_Synthesis Cell_Viability_Assay Cell_Viability_Assay Compound_Synthesis->Cell_Viability_Assay Screening Tubulin_Polymerization_Assay Tubulin_Polymerization_Assay Cell_Viability_Assay->Tubulin_Polymerization_Assay Lead Identification Immunofluorescence_Staining Immunofluorescence_Staining Tubulin_Polymerization_Assay->Immunofluorescence_Staining Cell_Cycle_Analysis Cell_Cycle_Analysis Immunofluorescence_Staining->Cell_Cycle_Analysis X_Ray_Crystallography X_Ray_Crystallography Cell_Cycle_Analysis->X_Ray_Crystallography Mechanism of Action In_Vivo_Xenograft_Model In_Vivo_Xenograft_Model X_Ray_Crystallography->In_Vivo_Xenograft_Model Structural Basis

References

Benchmarking Nitropyridine-Based Compounds Against Known JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-Ethyl-5-nitropyridine is not available in the public domain. This guide provides a comparative analysis of a representative nitropyridine-based Janus Kinase 2 (JAK2) inhibitor, benchmarked against established therapeutic agents targeting the JAK family of kinases. The data for the representative nitropyridine is based on a series of synthesized sulfamides containing a nitropyridine moiety.

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which regulates cellular processes such as proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAK inhibitors a significant class of therapeutic agents.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative nitropyridine-based JAK2 inhibitor against several FDA-approved JAK inhibitors. Lower IC50 values indicate greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Nitropyridine-based Inhibitor *N/A~10,350N/AN/A
Ruxolitinib[1][2][3]3.32.842819
Fedratinib[4][5][6]~1053>1000~405
Baricitinib[7][8][9][10]5.95.7>40053
Tofacitinib[1][11][12][13]11220134

*Data for the nitropyridine-based inhibitor is derived from a series of synthesized sulfamides with reported JAK2 inhibition in the range of 8.5–12.2 µM. N/A indicates that data is not available.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro potency of a compound against JAK family kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a nitropyridine derivative) against a specific JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

  • Adenosine triphosphate (ATP).

  • Test compound dissolved in Dimethyl Sulfoxide (DMSO).

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: The kinase reaction is set up in a 384-well plate. Each well contains the kinase assay buffer, a specific concentration of the recombinant JAK enzyme, the peptide substrate, and ATP at its Kₘ concentration for the specific kinase.

  • Inhibition: The serially diluted test compound is added to the wells. Control wells containing only DMSO (no inhibitor) are included to determine 100% kinase activity.

  • Incubation: The reaction plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the kinase to phosphorylate the substrate.

  • Detection: After incubation, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.

  • Data Analysis: The luminescence of each well is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

JAK-STAT Signaling Pathway

The diagram below illustrates the simplified signaling cascade of the JAK-STAT pathway, which is the target of the compared inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: Simplified JAK-STAT signaling pathway.

References

A Comparative Guide to Ethylpyridine Nitration Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise introduction of a nitro group onto an ethylpyridine scaffold is a critical step in the synthesis of many pharmaceutical intermediates. This guide provides an objective comparison of common nitration techniques for 2-, 3-, and 4-ethylpyridine, supported by available experimental data.

Comparison of Nitration Methods

The selection of a nitration method for ethylpyridines is a trade-off between yield, regioselectivity, and reaction conditions. Three primary methods are commonly employed: mixed acid (a combination of nitric and sulfuric acid), nitric acid in trifluoroacetic anhydride (TFAA), and dinitrogen pentoxide (N₂O₅).

Nitration MethodSubstrateMajor Product(s)Yield (%)Reaction Conditions
Nitric Acid in TFAA 2-Ethylpyridine2-Ethyl-3-nitropyridine & 2-Ethyl-5-nitropyridine45Trifluoroacetic anhydride, Nitric acid
3-Ethylpyridine3-Ethyl-5-nitropyridine83Trifluoroacetic anhydride, Nitric acid[1][2]
4-Ethylpyridine4-Ethyl-3-nitropyridine75Trifluoroacetic anhydride, Nitric acid
Mixed Acid (H₂SO₄/HNO₃) 2-Aminopyridine Derivatives3-Nitro and 5-Nitro IsomersVariableConcentrated H₂SO₄, Fuming HNO₃
Dinitrogen Pentoxide (N₂O₅) Pyridine3-NitropyridineGoodDinitrogen pentoxide in an organic solvent, followed by aqueous workup[3]
Nitrogen Dioxide/Ozone 2-Ethylpyridine2-(1,1-Dinitroethyl)pyridine8Nitrogen dioxide, Ozone

Reaction Mechanisms and Regioselectivity

The introduction of a nitro group onto the pyridine ring is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic properties of the pyridine ring and the nature of the nitrating agent.

The pyridine nitrogen is a deactivating group, making the ring less susceptible to electrophilic attack than benzene. The ethyl group is an activating group and directs electrophilic substitution to the ortho and para positions. However, the strong acidity of the reaction medium in mixed acid nitration leads to the protonation of the pyridine nitrogen, forming the pyridinium ion. This further deactivates the ring and directs nitration primarily to the meta-position (position 3 and 5).

The use of nitric acid in trifluoroacetic anhydride is believed to proceed through the formation of a highly reactive nitrating species, trifluoroacetyl nitrate. This method has been shown to be effective for the nitration of a variety of substituted pyridines, yielding predominantly the 3-nitro isomers.[1][2]

Dinitrogen pentoxide is a powerful nitrating agent that can be used in organic solvents.[3] The reaction with pyridine is proposed to involve the formation of an N-nitropyridinium intermediate, which then rearranges to the 3-nitropyridine upon aqueous workup.[3]

Experimental Protocols

General Procedure for Nitration with Nitric Acid in Trifluoroacetic Anhydride

Caution: This reaction should be carried out in a well-ventilated fume hood, as trifluoroacetic anhydride is corrosive and volatile.

  • Reaction Setup: A solution of the respective ethylpyridine isomer in trifluoroacetic anhydride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Nitric Acid: Fuming nitric acid is added dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for a specified time (typically several hours).

  • Workup: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonia solution).

  • Extraction: The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

For detailed experimental procedures and specific quantities, refer to the supplementary information of the study by Katritzky et al.

Logical Workflow for Selecting a Nitration Technique

The choice of the most suitable nitration technique depends on the desired product and the available starting materials. The following diagram illustrates a logical workflow for this selection process.

Nitration_Workflow Start Desired Product? Three_Nitro 3-Nitro or 5-Nitro Isomer Start->Three_Nitro Ring Nitration Side_Chain_Nitro Side-Chain Nitration Start->Side_Chain_Nitro Alkyl Group Nitration Method_TFAA Nitric Acid in TFAA Three_Nitro->Method_TFAA High Yield of 3-Nitro Method_Mixed_Acid Mixed Acid (H₂SO₄/HNO₃) Three_Nitro->Method_Mixed_Acid Potential for 3- and 5-Nitro Method_DNP Dinitrogen Pentoxide Three_Nitro->Method_DNP Good Yield of 3-Nitro Method_Ozone Nitrogen Dioxide / Ozone Side_Chain_Nitro->Method_Ozone Considerations Consider Yield and Substrate Availability Method_TFAA->Considerations Method_Mixed_Acid->Considerations Method_DNP->Considerations

Caption: Logical workflow for selecting an ethylpyridine nitration method.

Signaling Pathway of Electrophilic Aromatic Nitration

The following diagram illustrates the general mechanism of electrophilic aromatic nitration on a pyridine ring.

EAS_Nitration cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Attack and Rearomatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O Pyridine Ethylpyridine Sigma_Complex Sigma Complex (Arenium Ion) Pyridine->Sigma_Complex + NO₂⁺ Nitro_Pyridine Nitroethylpyridine Sigma_Complex->Nitro_Pyridine - H⁺

Caption: General mechanism of electrophilic aromatic nitration of pyridine.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-5-nitropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Ethyl-5-nitropyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while not extensively characterized in publicly available safety literature, is presumed to possess properties similar to other nitropyridine and flammable aromatic nitrogen compounds, indicating it should be handled as hazardous waste. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals on its safe handling and disposal.

Immediate Safety and Handling

Before beginning any process that will generate this compound waste, it is imperative to consult your institution's specific safety protocols and hazardous waste management guidelines. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Waste Collection and Storage

All waste containing this compound, whether in solid or liquid form, must be collected and disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container compatible with flammable and corrosive materials. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other constituents of the waste stream and their approximate concentrations.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. In particular, keep it separate from strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from sources of ignition such as heat, sparks, or open flames. The SAA should also provide secondary containment to prevent the spread of material in case of a leak.

Final Disposal Procedures

The final disposal of this compound must be conducted through an approved hazardous waste disposal facility.

  • Contact Environmental Health and Safety (EHS): When your waste container is approaching full, or before it has been in storage for a period exceeding your institution's guidelines, contact your EHS office to arrange for a pickup.

  • Documentation: Complete any necessary hazardous waste disposal forms as required by your institution and local regulations. This will typically include information about the chemical composition and quantity of the waste.

  • Professional Disposal: The EHS department will then ensure the waste is transported to a licensed facility for proper treatment and disposal, which for flammable organic compounds often involves incineration at high temperatures.

Summary of Hazards and Disposal Considerations

Hazard ClassificationDisposal Consideration
Flammability Store away from ignition sources. Dispose of via a licensed hazardous waste facility, likely through incineration.
Toxicity (Presumed) Handle with appropriate PPE. Collect all waste as hazardous to prevent environmental release.
Reactivity Avoid mixing with strong oxidizing agents or other incompatible chemicals.
Environmental Hazard Do not dispose of down the drain. Prevent any release into the environment by using secure, sealed containers.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated B Select Appropriate, Labeled Hazardous Waste Container A->B C Segregate from Incompatible Waste Streams B->C D Securely Seal Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Storage Time Limits per Institutional Policy E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Complete Hazardous Waste Manifest G->H I Transfer to Approved Waste Disposal Facility H->I

Disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.